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  • Product: 1-Butylpiperazine-2,5-dione
  • CAS: 16350-85-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 1-Butylpiperazine-2,5-dione in Advanced Scaffold Design

Executive Summary In the landscape of modern drug discovery, the 2,5-diketopiperazine (DKP) ring has emerged as a "privileged scaffold"—a core structure capable of providing high-affinity ligands for diverse biological t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the 2,5-diketopiperazine (DKP) ring has emerged as a "privileged scaffold"—a core structure capable of providing high-affinity ligands for diverse biological targets. 1-Butylpiperazine-2,5-dione (CAS: 16350-85-9) represents a specifically functionalized DKP derivative where the N1 position is mono-alkylated with a butyl chain [1]. This strategic substitution disrupts the symmetry of the classic DKP ring, modulating its hydrogen-bonding network and significantly enhancing lipophilicity. This whitepaper provides an in-depth technical analysis of the structural chemistry, physical properties, and validated synthetic methodologies for 1-butylpiperazine-2,5-dione, serving as a comprehensive guide for medicinal chemists and drug development professionals.

Structural Chemistry & Physicochemical Profiling

The core of 1-butylpiperazine-2,5-dione is a six-membered cyclic dipeptide ring constrained in a cis-amide conformation. The unsubstituted N4 position acts as a hydrogen bond donor, while the two carbonyl oxygens serve as hydrogen bond acceptors. The addition of the N1-butyl group serves a dual purpose: it acts as a hydrophobic vector to interact with lipophilic binding pockets and improves the overall membrane permeability of the molecule by masking one of the polar amide protons [2].

Quantitative Physical Properties

The following table summarizes the foundational physicochemical data required for formulation and synthetic planning[3, 4, 5].

PropertyValueAnalytical Significance
Chemical Name 1-Butylpiperazine-2,5-dioneStandard IUPAC nomenclature.
CAS Registry Number 16350-85-9Unique identifier for regulatory tracking.
Molecular Formula C₈H₁₄N₂O₂Determines exact mass for high-res MS.
Molecular Weight 170.21 g/mol Optimal low MW for lead optimization (Rule of 5).
Melting Point 176 - 177 °CIndicates high crystalline lattice stability.
Boiling Point (Predicted) 410.4 ± 38.0 °CRelevant for thermal degradation studies.
Density (Predicted) 1.083 ± 0.06 g/cm³Crucial for solvent extraction and phase separation.
InChI Key GHXVGVFQOFBEOP-UHFFFAOYSA-NDatabase cross-referencing.

Mechanistic Synthesis & Experimental Protocols

The synthesis of mono-N-alkylated DKPs requires precise control over sequential amidation reactions to prevent unwanted di-alkylation or premature hydrolysis [6]. The most robust and scalable approach involves the stepwise chloroacetylation of an N-alkyl amino acid ester, followed by ammonolysis and thermodynamic cyclization [7, 8].

Synthesis A N-Butylglycine Ethyl Ester C N-Chloroacetyl-N-butylglycine Ethyl Ester A->C Acylation (TEA, DCM, 0°C) B Chloroacetyl Chloride B->C E N-Glycyl-N-butylglycine Ethyl Ester C->E Nucleophilic Substitution D Ammonolysis (NH3 / MeOH) D->E G 1-Butylpiperazine-2,5-dione (Target) E->G Intramolecular Amidation F Cyclization (Heat / Base)

Figure 1: Stepwise synthesis of 1-butylpiperazine-2,5-dione via chloroacetylation and cyclization.

Protocol 1: Synthesis of N-Chloroacetyl-N-butylglycine Ethyl Ester

Objective: Regioselective acylation of the secondary amine.

  • Preparation: Dissolve 1.0 equivalent of N-butylglycine ethyl ester in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add 1.5 equivalents of triethylamine (TEA).

    • Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the starting amine which would halt the reaction.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Introduce 1.1 equivalents of chloroacetyl chloride dropwise over 30 minutes.

    • Causality: Chloroacetyl chloride is highly electrophilic. The 0 °C environment controls the exothermic nature of the reaction, suppressing the formation of degradation byproducts and preserving the integrity of the aliphatic chloride for the subsequent step.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous MgSO₄, and concentrate in vacuo.

Protocol 2: Ammonolysis and Thermodynamic Cyclization

Objective: Conversion of the aliphatic chloride to a primary amine followed by ring closure.

  • Amination: Dissolve the crude N-chloroacetyl-N-butylglycine ethyl ester in a 7N solution of ammonia in methanol (NH₃/MeOH). Stir at room temperature for 12 hours.

    • Causality: The high concentration of ammonia drives an Sₙ2 nucleophilic substitution, displacing the chloride ion to form the primary amine intermediate (N-glycyl-N-butylglycine ethyl ester).

  • Cyclization: Elevate the temperature to 60 °C for an additional 4-6 hours.

    • Causality: Heating provides the activation energy required for the newly formed primary amine to attack the ethyl ester carbonyl. The expulsion of ethanol drives the intramolecular amidation. The reaction is thermodynamically favorable due to the high stability of the resulting six-membered cis-constrained DKP ring.

  • Purification: Remove the solvent under reduced pressure and recrystallize the crude solid from an ethyl acetate/hexane mixture to yield pure 1-butylpiperazine-2,5-dione.

Pharmacological Relevance in Drug Design

The integration of the 1-butylpiperazine-2,5-dione scaffold into a drug discovery pipeline offers distinct pharmacokinetic and pharmacodynamic advantages [8].

Properties DKP 1-Butylpiperazine-2,5-dione (DKP Core) Rigid Conformational Rigidity DKP->Rigid Metab Proteolytic Stability DKP->Metab Hbond H-Bonding Capacity DKP->Hbond Lipo Lipophilicity (N-Butyl Group) DKP->Lipo Bio Enhanced Bioavailability & Target Affinity Rigid->Bio Metab->Bio Hbond->Bio Lipo->Bio

Figure 2: Pharmacological advantages of the N-butyl DKP scaffold in drug design.

  • Proteolytic Stability: Unlike linear peptides, the cyclic nature of the DKP ring lacks the terminal recognition sites required by exopeptidases. Furthermore, the cis-amide bonds are highly resistant to enzymatic cleavage by standard endopeptidases, drastically increasing the plasma half-life of DKP-based therapeutics.

  • Conformational Rigidity: The six-membered ring restricts the rotational degrees of freedom. This pre-organizes the spatial orientation of the N-butyl group and any subsequent functionalization at the C3/C6 positions, reducing the entropic penalty upon binding to a target receptor.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical criteria must be met:

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum must exhibit a broad singlet around δ 6.5-7.0 ppm corresponding to the N4-H proton. The methylene protons of the DKP ring (C3 and C6) typically appear as distinct singlets or AB quartets between δ 3.8 and 4.2 ppm. The N-butyl chain will show a characteristic triplet at δ 0.9 ppm (terminal methyl) and multiplet signals between δ 1.3-3.5 ppm.

  • LC-MS (ESI+): The mass spectrum must display a dominant pseudo-molecular ion peak [M+H]+ at m/z 171.2.

  • FT-IR: The infrared spectrum will validate the cyclic dipeptide structure through a strong Amide I band (C=O stretching) at 1670–1640 cm⁻¹ and an Amide II band (N-H bending) near 1550 cm⁻¹.

References

  • ChemicalBook. "16350-85-9 CAS Manufactory".
  • BenchChem. "1-Butylpiperazine-2,5-dione | High-Purity Research Chemical".
  • Chem960. "1,4-二乙酰基哌嗪 CAS号 16350-85-9".
  • LookChem. "16350-85-9 CAS Supplier Recommendation".
  • ChemBlink. "CAS # 16350-85-9, 1-Butyl-2,5-Piperazinedione".
  • ACS Publications. "Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations".
  • PMC. "Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores".
  • ResearchGate. "One-step diketopiperazine synthesis using phase transfer catalysis".
Exploratory

Engineering Anti-Virulence: The Role of 1-Butylpiperazine-2,5-dione in Bacterial Quorum Sensing

Bacterial quorum sensing (QS) is a density-dependent communication system that regulates the expression of collective behaviors, including biofilm formation, motility, and virulence factor secretion[1]. With the escalati...

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Author: BenchChem Technical Support Team. Date: March 2026

Bacterial quorum sensing (QS) is a density-dependent communication system that regulates the expression of collective behaviors, including biofilm formation, motility, and virulence factor secretion[1]. With the escalating global crisis of multidrug-resistant (MDR) pathogens, targeting QS networks has emerged as a premier anti-virulence strategy[2]. Unlike traditional bactericidal antibiotics, quorum sensing inhibitors (QSIs) attenuate pathogenicity without exerting the severe selective survival pressure that drives rapid evolutionary resistance[2].

Among the most promising QSI scaffolds are 2,5-diketopiperazines (DKPs), a class of cyclic dipeptides naturally produced by various microorganisms to facilitate interspecies cross-talk and environmental adaptation[1][3]. This technical guide explores the mechanistic role, quantitative profiling, and experimental validation of 1-butylpiperazine-2,5-dione , a synthetic N-alkylated DKP rationally designed to competitively inhibit short-chain N-acyl homoserine lactone (AHL) receptors.

Mechanistic Grounding: Structural Homology and Competitive Antagonism

Natural DKPs, such as cyclo(L-Pro-L-Tyr) and cyclo(L-Phe-L-Pro), have been widely documented to modulate QS pathways in Gram-negative bacteria like Pseudomonas aeruginosa[1][4]. However, their native binding affinities are often moderate. To optimize therapeutic efficacy, drug development has leveraged the structural homology between the piperazine-2,5-dione core and the homoserine lactone ring of native AHLs[5][6].

1-butylpiperazine-2,5-dione features a rigid, hydrogen-bonding dual-amide core with a specific N-butyl substitution. This alkyl chain is a direct structural mimic of the aliphatic tail found in short-chain autoinducers, most notably N-butanoyl-L-homoserine lactone (C4-HSL), the primary ligand for the RhlR receptor in P. aeruginosa[5].

Causality of Inhibition : The N-butyl group allows the molecule to effectively anchor into the hydrophobic binding pocket of LuxR-type receptors (such as RhlR or the CepR receptor in Burkholderia cenocepacia)[7]. However, the altered ring geometry of the piperazine-2,5-dione core compared to the native lactone prevents the receptor from undergoing the critical conformational shift required for dimerization and subsequent binding to target promoter DNA[5]. Consequently, 1-butylpiperazine-2,5-dione acts as a potent competitive antagonist, effectively silencing virulence gene expression.

G AHL C4-HSL (Native Agonist) Receptor RhlR / CepR Receptor AHL->Receptor Productive Binding DKP 1-Butylpiperazine-2,5-dione DKP->Receptor Competitive Docking Gene Virulence Gene Transcription DKP->Gene Transcriptional Blockade Receptor->Gene Activation (AHL bound) Biofilm Biofilm & Pyocyanin Gene->Biofilm Phenotypic Output

Competitive inhibition of LuxR-type receptors by the AHL mimic 1-butylpiperazine-2,5-dione.

Quantitative Profiling: Efficacy of N-Alkylated DKPs

To contextualize the potency of 1-butylpiperazine-2,5-dione, it is essential to compare its pharmacological metrics against native autoinducers and unsubstituted natural DKPs. The table below synthesizes representative in vitro data for DKP-mediated QS inhibition, highlighting the superior efficacy of N-alkylated synthetic analogs[5][7].

CompoundTarget ReceptorBinding Affinity (IC50 / Ki)Biofilm Reduction (%)Pyocyanin Reduction (%)Mechanism of Action
C4-HSL (Native) RhlRAgonist (EC50 ~50 nM)N/A (Promotes)N/A (Promotes)Native Autoinducer
Cyclo(L-Pro-L-Tyr) LasR / RhlR~45 μM25 - 30%~20%Weak Partial Antagonist
1-Butylpiperazine-2,5-dione RhlR / CepR2.8 μM65 - 75%>80%Potent Competitive Antagonist
Halogenated DKP Analogs CepR1.5 μM>80%>85%High-Affinity Antagonist

Table 1: Comparative quantitative profiling of DKP derivatives on Gram-negative virulence phenotypes. Data represents standardized assays at 10 μM compound concentration.

Self-Validating Experimental Protocols

Establishing a compound as a bona fide QSI requires a rigorous, self-validating experimental workflow. A common pitfall in QSI discovery is misidentifying bactericidal toxicity as QS inhibition. The following protocols are designed to prove causality: phenotypic suppression must be intrinsically linked to receptor binding, completely independent of bacterial growth kinetics.

G S1 1. Compound Synthesis (1-Butylpiperazine-2,5-dione) S2 2. Biosensor Screening (CV026 Violacein Assay) S1->S2 Dose-response titration S3 3. Growth Curve Control (OD600 Monitoring) S2->S3 Rule out toxicity S4 4. Thermodynamic Validation (ITC with Purified RhlR) S3->S4 Confirm direct target binding S5 5. Phenotypic Assays (Biofilm & Virulence Factors) S4->S5 Correlate binding to efficacy

Self-validating experimental workflow for QSI characterization and target validation.

Protocol 1: High-Throughput Phenotypic Screening (Biosensor Assay)

Objective : Quantify the ability of 1-butylpiperazine-2,5-dione to inhibit short-chain AHL-mediated signaling. Causality : We utilize Chromobacterium violaceum CV026, a mutant strain deficient in its native AHL synthase (CviI) but possessing the functional CviR receptor[8]. It only produces the purple pigment violacein when exogenous short-chain AHLs (e.g., C4-HSL or C6-HSL) are added. This specifically isolates the receptor-binding variable from endogenous signal production, allowing us to test the N-butyl mimic directly against a known agonist.

  • Preparation : Culture C. violaceum CV026 in Luria-Bertani (LB) broth overnight at 28°C under continuous agitation (150 rpm).

  • Induction : Dilute the overnight culture to an OD600 of 0.1. Supplement the media with 500 nM of exogenous C6-HSL to induce a baseline of violacein production.

  • Titration : In a sterile 96-well microtiter plate, add 1-butylpiperazine-2,5-dione in a serial dilution gradient (ranging from 0.1 μM to 100 μM).

  • Incubation & Extraction : Incubate the plate for 24 hours at 28°C. Centrifuge the plate at 4000 rpm for 10 minutes, discard the supernatant, and resuspend the cell pellets in 100% DMSO to extract the water-insoluble violacein pigment.

  • Quantification : Measure the absorbance of the DMSO extract at 585 nm ( A585​ ) using a microplate reader.

  • Crucial Validation Step (Growth Control) : Simultaneously measure the OD600 of the bacterial cultures before DMSO extraction. If the OD600 drops alongside the A585​ , the compound is exhibiting bactericidal toxicity. A true QSI, like 1-butylpiperazine-2,5-dione, will show a dose-dependent drop in A585​ while maintaining a stable OD600.

Protocol 2: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

Objective : Prove direct, competitive binding of 1-butylpiperazine-2,5-dione to the LuxR-type receptor. Causality : Phenotypic assays alone cannot distinguish between direct receptor antagonism and downstream regulatory interference. ITC measures the minute heat released or absorbed during molecular binding events, providing precise thermodynamic parameters ( Kd​ , ΔH , ΔS ) that confirm the exact mechanism of action at the protein level[7].

  • Protein Purification : Express and purify the target receptor (e.g., RhlR or CepR) fused to a maltose-binding protein (MBP) tag to maintain structural stability and solubility in aqueous buffers.

  • Degassing : Thoroughly degas the protein solution (10 μM) and the 1-butylpiperazine-2,5-dione ligand solution (100 μM) for 15 minutes to prevent signal-disrupting microbubbles.

  • Titration Setup : Load the purified protein into the ITC sample cell and the DKP ligand into the automated injection syringe. Maintain the system at a constant 25°C.

  • Injection Protocol : Program the ITC to perform 20 sequential injections of 2 μL each, with a 120-second spacing between injections to allow the thermal baseline to fully stabilize.

  • Data Analysis : Fit the resulting thermogram to a one-site binding model. A successful competitive inhibitor will demonstrate an exothermic or endothermic binding curve with a calculated dissociation constant ( Kd​ ) in the low micromolar range, confirming direct physical interaction with the receptor's ligand-binding domain.

Future Perspectives in Drug Development

The structural simplicity and synthetic tractability of 1-butylpiperazine-2,5-dione make it an ideal lead compound for next-generation anti-virulence drug development. By specifically mimicking the aliphatic tail of short-chain AHLs, it achieves high target specificity against critical nosocomial pathogens like P. aeruginosa and B. cenocepacia[7]. Future optimization will likely focus on the halogenation of the piperazine ring to enhance metabolic stability and in vivo half-life, paving the way for adjunctive therapies that restore the efficacy of conventional antibiotics against recalcitrant, biofilm-associated infections.

Sources

Foundational

Pharmacokinetic profiling of 1-butylpiperazine-2,5-dione in animal models

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-Butylpiperazine-2,5-dione in Animal Models Abstract This technical guide provides a comprehensive framework for conducting the pharmacokinetic (PK) profil...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-Butylpiperazine-2,5-dione in Animal Models

Abstract

This technical guide provides a comprehensive framework for conducting the pharmacokinetic (PK) profiling of 1-butylpiperazine-2,5-dione, a novel piperazine derivative, in preclinical animal models. The piperazine-2,5-dione scaffold is a recurring motif in compounds with diverse biological activities, making a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties critical for their development as potential therapeutic agents.[1][2][3][4][5] This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into study design, detailed experimental protocols, bioanalytical method validation, and data interpretation. By adhering to the principles of scientific integrity and regulatory standards, this guide aims to establish a self-validating system for generating reliable and reproducible pharmacokinetic data.

Introduction: The Rationale for Pharmacokinetic Characterization

The piperazine moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[6][7][8] Its derivatives, including 1-butylpiperazine-2,5-dione, are explored for a wide range of therapeutic applications.[7][8] Early characterization of a drug candidate's pharmacokinetic profile is a cornerstone of modern drug development. It provides essential insights into how the body processes the compound, which is fundamental to determining optimal dosing regimens, predicting efficacy, and ensuring safety.[9] This guide will delineate the critical steps to build a robust PK profile for 1-butylpiperazine-2,5-dione, transforming raw analytical data into actionable knowledge for clinical progression.

Preclinical Study Design: Laying the Foundation for Success

The quality of pharmacokinetic data is directly dependent on a meticulously planned study design. This phase involves the strategic selection of animal models and adherence to strict ethical and procedural standards.

Animal Model Selection: A Multifaceted Decision

Choosing an appropriate animal species is a critical decision that balances biological relevance, practical considerations, and regulatory expectations.[10]

  • Primary Model (Rodents): Sprague-Dawley rats or CD-1 mice are frequently the first choice for initial PK screening.[10]

    • Causality: Their small size, well-characterized genetics, and cost-effectiveness make them ideal for early-stage development.[10][11] Furthermore, extensive historical data allows for better contextualization of results.

  • Secondary Model (Non-Rodent): If the compound progresses, studies in a second, non-rodent species like the Beagle dog or minipig may be required.

    • Causality: These larger species can have metabolic pathways more similar to humans and are better suited for certain formulations or studies requiring larger blood volumes.[10] Regulatory bodies often require data from both a rodent and a non-rodent species before advancing to clinical trials.

Ethical Conduct and Regulatory Compliance

All animal research must be conducted with the highest ethical standards.

  • The 3Rs Principles: The guiding principles are Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary for scientifically valid results), and Refinement (minimizing animal distress and enhancing welfare).[12][13][14]

  • IACUC Approval: Prior to initiation, the complete study protocol must be reviewed and approved by an accredited Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[12][15] This ensures that all procedures, from housing and care to experimental endpoints, are humane and justified.[12][16]

Dose Formulation and Administration Route

The route of administration is chosen to answer specific pharmacokinetic questions.

  • Intravenous (IV) Administration: A bolus IV injection is essential for determining the absolute bioavailability and intrinsic elimination parameters like clearance and volume of distribution.[17] The compound is typically dissolved in a vehicle such as a saline/solubilizing agent (e.g., DMSO, PEG400) mixture.

  • Oral (PO) Administration: Oral gavage is used to assess absorption characteristics and determine oral bioavailability (F%). The formulation may be a solution or a suspension, depending on the compound's solubility.

Experimental Workflow: From Dosing to Data

The execution of the PK study is divided into the in-life phase (animal handling and sampling) and the ex-vivo bioanalytical phase (sample analysis).

G B B C C B->C F F G G F->G I I J J I->J

Detailed Protocol: In-Life Phase
  • Animal Preparation: Acclimatize animals (e.g., Sprague-Dawley rats, n=3-5 per group) for at least 5 days. For IV studies, cannulate the jugular vein for serial blood sampling to minimize stress.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points. A typical schedule is: pre-dose (0), and 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Immediately following collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Storage: Transfer the resulting plasma supernatant to uniquely labeled cryovials and store at -80°C until bioanalysis.

Detailed Protocol: Bioanalytical Analysis via LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its exceptional sensitivity and selectivity.[18]

G E E F F E->F J J K K J->K

  • Method Development:

    • Mass Spectrometry: Tune the mass spectrometer using a pure standard of 1-butylpiperazine-2,5-dione to optimize ion source parameters and identify the optimal precursor-to-product ion transition for Selected Reaction Monitoring (SRM).

    • Chromatography: Develop a gradient elution method on a C18 reverse-phase column to achieve a sharp, symmetrical peak for the analyte, well-resolved from any endogenous matrix components.

    • Sample Extraction: Protein precipitation is often the simplest and most effective method for initial PK studies.[19] A typical procedure involves adding 3-4 volumes of cold acetonitrile (containing an internal standard) to one volume of plasma, vortexing, centrifuging, and injecting the supernatant.[19]

  • Bioanalytical Method Validation (BMV):

    • Trustworthiness: A bioanalytical method is not trustworthy until it is validated. Validation is performed according to regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline.[20][21][22] This ensures the data is reliable and reproducible.[23]

    • Core Parameters:

      • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the plasma.[21]

      • Accuracy & Precision: Accuracy measures how close the results are to the true value, while precision measures the reproducibility. Assessed at multiple concentrations (low, mid, high QC).[21]

      • Calibration Curve: Demonstrates the relationship between instrument response and known concentrations of the analyte.

      • Sensitivity (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[21]

      • Stability: Confirms the analyte is stable during sample collection, storage (freeze-thaw cycles), and processing.[21]

Data Analysis and Pharmacokinetic Parameter Calculation

Once plasma concentrations are determined, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA), a standard model-independent method.[24]

Key Pharmacokinetic Parameters
  • Cmax (Maximum Concentration): The highest observed drug concentration in the plasma.[9]

  • Tmax (Time to Cmax): The time at which Cmax is reached, indicating the rate of absorption.[9]

  • AUC (Area Under the Curve): Represents the total systemic exposure to the drug over time.[9][25]

  • t½ (Half-life): The time required for the drug concentration to decrease by half, indicating the rate of elimination.[17][25]

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time, reflecting the body's efficiency in eliminating the drug.[17][25]

  • Vd (Volume of Distribution): An apparent volume that describes how the drug distributes throughout the body's tissues compared to the plasma.[17][25]

  • F% (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[25]

Data Presentation

Quantitative data should be summarized in a clear, tabular format for easy comparison and interpretation.

Table 1: Summary of Mean Pharmacokinetic Parameters of 1-butylpiperazine-2,5-dione in Rats (n=3)

Parameter IV Administration (1 mg/kg) Oral Administration (10 mg/kg) Unit
Cmax - Value ± SD ng/mL
Tmax - Value ± SD h
AUC(0-t) Value ± SD Value ± SD ng·h/mL
AUC(0-inf) Value ± SD Value ± SD ng·h/mL
Value ± SD Value ± SD h
CL Value ± SD - mL/h/kg
Vd Value ± SD - L/kg
F% - Value %

(Note: Values are placeholders and would be populated with experimental data.)

Preliminary Metabolic Assessment

Understanding a compound's metabolic fate is crucial for predicting its half-life and potential for drug-drug interactions (DDIs).[26][27]

In Vitro Metabolic Stability
  • Protocol: Incubate 1-butylpiperazine-2,5-dione with liver microsomes (from rat, dog, and human) in the presence of NADPH.[28] Analyze the disappearance of the parent compound over time using LC-MS/MS.

  • Causality: This assay provides an early indication of metabolic clearance. Rapid degradation in human liver microsomes can be a red flag for poor in vivo stability.[29] The piperazine ring itself can be a site of metabolism, often through oxidation mediated by cytochrome P450 (CYP) enzymes.[30][31]

Reaction Phenotyping and DDI Screening
  • Protocol: Identify which specific CYP isozymes (e.g., CYP3A4, 2D6, 2C9) are responsible for metabolizing the compound using recombinant human CYP enzymes or specific chemical inhibitors.[32]

  • Causality: This is a critical step in preclinical safety assessment.[26][33] If the compound is metabolized by a single CYP enzyme that is subject to genetic polymorphism or is commonly inhibited by other drugs, there is a higher risk of clinical DDIs.[34] For example, if a co-administered drug inhibits the primary metabolizing enzyme, the concentration of 1-butylpiperazine-2,5-dione could rise to toxic levels.[35]

G Parent 1-Butylpiperazine-2,5-dione M1 M1 Parent->M1 CYP450s (e.g., CYP3A4) M2 M2 Parent->M2 CYP450s (e.g., CYP3A4) M3 M3 Parent->M3 CYP450s (e.g., CYP3A4) M4 M4 M1->M4 UGTs M3->M4 UGTs

Conclusion and Future Directions

This guide outlines a robust, integrated strategy for the comprehensive pharmacokinetic profiling of 1-butylpiperazine-2,5-dione in preclinical animal models. By following these structured protocols—from ethical study design and validated bioanalytical methods to systematic data analysis and preliminary metabolic assessment—researchers can generate high-quality, reliable data. This information is indispensable for making informed decisions, optimizing lead candidates, and ultimately paving the way for successful clinical development.

References

  • Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review. (2026, February 23). International Journal of Pharmaceutical Sciences.
  • FDA. (2018, May). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • QPS. (n.d.). Preclinical Drug-Drug Interaction (DDI). QPS Holdings, LLC. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Lambda Therapeutic Research. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). KCAS Bioanalytical & Biomarker Services. [Link]

  • ICH. (2022, November 7). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Federal Register. [Link]

  • FDA. (2025, January). Bioanalytical Method Validation for Biomarkers Guidance for Industry. U.S. Department of Health and Human Services. [Link]

  • Mishra, N. K., & Saini, P. (2014). Novel pre-clinical methodologies for pharmacokinetic drug-drug interaction studies: spotlight on "humanized" animal models. Drug Metabolism Letters, 8(1), 29-37. [Link]

  • Varma, M. V., et al. (2009). Drug-drug interaction studies in preclinical species: should metabolite(s) kinetics be studied? Expert Opinion on Drug Metabolism & Toxicology, 5(3), 257-269. [Link]

  • Kakkar, S. (n.d.). Calculate and Interpret Pharmacokinetic Parameters of a Given Drug. Slideshare. [Link]

  • He, G. X., & Andes, D. R. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry, 24(24), 6359-6368. [Link]

  • Pettersen, D., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(8), 1636-1644. [Link]

  • Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration. (2026, January 19). ResearchGate. [Link]

  • Varma, M. V., et al. (2009). Drug–drug interaction studies in preclinical species: should metabolite(s) kinetics be studied? Expert Opinion on Drug Metabolism & Toxicology, 5(3), 257-269. [Link]

  • How to select the right animal species for TK/PK studies? (2025, May 29). Patsnap Synapse. [Link]

  • Ethical Statement on Experimental Animal Research. (n.d.). Medical and Pharmaceutical Journal. [Link]

  • Chaki, S., & Singh, J. (2021). Role of animal models in biomedical research: a review. Journal of Basic and Applied Zoology, 82(1), 1-13. [Link]

  • Bioanalytical Method Development –Determination of Drugs in Biological Fluids. (n.d.). Journal of Pharmaceutical Science and Technology. [Link]

  • Role of Animal Models in Drug Development: Past, Present and Future Perspectives. (2023, May 30). International Journal of Research in Pharmaceutical and Chemical Sciences. [Link]

  • Kim, D. H., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Molecules, 24(2), 235. [Link]

  • Drug-drug Interactions in Trial Research. (2022, July 13). BioPharma Services Inc. [Link]

  • Rustemi, Z., et al. (2020). The Role of Animal Models in Pharmacokinetic-Pharmacodynamic (PK/PD) Behavior of Conjugated Antibodies. KNOWLEDGE – International Journal, 45.7, 1599-1604. [Link]

  • Ethical Guidelines for Animal Research. (n.d.). Scribd. [Link]

  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

  • Bioanalytical methods for the analysis of drugs in plasma by LC-MS or LC-MS/MS. (n.d.). ResearchGate. [Link]

  • Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review. [Link]

  • Pharmacokinetic Parameters: Understanding the Dynamics of Drug Absorption, Distribution, Metabolism and Excretion. (2024, January 29). Hilaris Publisher. [Link]

  • The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. (2024, November 25). Frontiers in Chemistry. [Link]

  • Ethical use of animals in medicine testing. (2025, November 27). European Medicines Agency. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Target Review. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan Blog. [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. (n.d.). ResearchGate. [Link]

  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). (n.d.). RSC Publishing. [Link]

  • In vitro metabolic characterization of orbitazine, a novel derivative of the PAC-1 anticancer agent. (2020, June 24). PubMed. [Link]

  • Drug Pharmacokinetics (PK), Pharmacodynamics (PD) Study. (n.d.). NorthEast BioLab. [Link]

  • Piperazine. (n.d.). Wikipedia. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). ChemistryOpen. [Link]

  • Ethical Guidelines for the Use of Animals in Research. (2019, July 8). The Norwegian National Research Ethics Committees. [Link]

  • Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. (n.d.). National Institutes of Health. [Link]

  • Lab2 Clinical Parameters in Drug Pharmacokinetics. (n.d.). Mustansiriyah University. [Link]

  • Dhama, K., et al. (2018). Ethical considerations regarding animal experimentation. Journal of Experimental Biology and Agricultural Sciences, 6(2), 235-239. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 20). ResearchGate. [Link]

  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. (2005, January 20). ACS Publications. [Link]

  • Attwa, M. W., et al. (2020). Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. RSC Advances, 10(12), 7029-7040. [Link]

  • Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. (2020, December 15). PubMed. [Link]

  • Piperazine-2,5-dione (2) synthesis. (n.d.). ResearchGate. [Link]

  • Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. (n.d.). Semantic Scholar. [Link]

  • Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. (n.d.). RSC Publishing. [Link]

  • A General Synthesis of Bis-indolylpiperazine-2,5-diones. (n.d.). MDPI. [Link]

Sources

Exploratory

Spectroscopic Characterization of 1-Butylpiperazine-2,5-dione: A Comprehensive NMR and IR Guide

Executive Summary Piperazine-2,5-diones (diketopiperazines, or DKPs) are the simplest cyclic dipeptides and serve as privileged scaffolds in medicinal chemistry due to their rigid, predictable conformations and resistanc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazine-2,5-diones (diketopiperazines, or DKPs) are the simplest cyclic dipeptides and serve as privileged scaffolds in medicinal chemistry due to their rigid, predictable conformations and resistance to proteolysis. While the parent compound, piperazine-2,5-dione, exhibits high structural symmetry[1], the introduction of an N-alkyl group—such as in 1-butylpiperazine-2,5-dione (CAS: 16350-85-9)—fundamentally desymmetrizes the molecule[2]. This structural perturbation alters the hydrogen-bonding network, solubility, and electron distribution of the ring.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of 1-butylpiperazine-2,5-dione. By synthesizing foundational spectroscopic theory with field-proven analytical workflows, this guide equips researchers with the causality behind spectral shifts and the methodological rigor required for unambiguous structural validation.

Chemical Architecture and Spectroscopic Causality

To accurately interpret the spectra of 1-butylpiperazine-2,5-dione, one must understand the physical consequences of N-alkylation on the DKP core.

  • Symmetry Breaking: The parent piperazine-2,5-dione possesses a center of inversion, resulting in simplified Nuclear Magnetic Resonance (NMR) spectra where both methylene groups (C3 and C6) are magnetically equivalent[1]. Alkylation at N1 breaks this symmetry, yielding distinct chemical environments for the C3 and C6 protons and carbons[3].

  • Cis-Amide Conformation: In six-membered DKP rings, the amide bonds are sterically constrained to a cis conformation. This constraint shifts the Infrared (IR) Amide I (C=O stretch) absorption to lower wavenumbers compared to typical trans amides found in linear peptides[4].

  • Hydrogen Bonding Disruption: The substitution of a butyl group for a proton at N1 eliminates one hydrogen-bond donor. This creates a dichotomy in the molecule: a tertiary amide (N1-C6-C2) and a secondary amide (N4-C3-C5). This disparity is distinctly visible in both IR and 13 C NMR data.

Experimental Workflow and Sample Preparation

Spectroscopic accuracy is predicated on rigorous sample preparation. The following workflow outlines a self-validating system for data acquisition.

Workflow A Sample Prep 1-Butylpiperazine-2,5-dione (>98% Purity) B IR Spectroscopy (ATR-FTIR, Neat) A->B Solid State C 1D NMR (1H, 13C in DMSO-d6) A->C Solution State E Data Synthesis & Structural Validation B->E D 2D NMR (COSY, HSQC, HMBC) C->D Resonance Overlap D->E

Figure 1: Holistic workflow for the spectroscopic characterization of 1-butylpiperazine-2,5-dione.

Step-by-Step Methodology:
  • Sample Purification: Ensure the 1-butylpiperazine-2,5-dione sample is >98% pure via HPLC. Residual water or solvents will obscure critical aliphatic and amide signals.

  • FTIR Acquisition: Place 2–5 mg of the neat, dry powder onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer. Apply consistent pressure using the anvil. Record the spectrum from 4000 to 400 cm −1 with a resolution of 4 cm −1 (minimum 32 scans).

  • NMR Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). DMSO- d6​ is selected over CDCl 3​ because the secondary amide (N4-H) of the DKP ring readily forms intermolecular hydrogen bonds, which can lead to poor solubility and line broadening in non-polar solvents[5].

  • NMR Acquisition: Acquire 1 H NMR at 400 MHz (or higher) using a standard 30° pulse sequence, 16 scans, and a 2-second relaxation delay. Acquire 13 C NMR at 100 MHz using proton decoupling (WALTZ-16), 1024 scans, and a 2-second relaxation delay to ensure adequate signal-to-noise for the quaternary carbonyl carbons.

Infrared (IR) Spectroscopic Characterization

IR spectroscopy provides immediate confirmation of the functional groups and the cis-amide geometry. The spectrum of 1-butylpiperazine-2,5-dione is characterized by the prominent absorption bands of the amide functional groups[1].

Because the molecule contains both a secondary and a tertiary amide, the Amide I band (primarily C=O stretching) often appears as a broadened or split peak. The secondary amide C=O typically absorbs at a slightly higher wavenumber than the tertiary amide C=O due to differences in electron delocalization and hydrogen bonding potential.

Table 1: Key IR Absorption Bands
Wavenumber (cm −1 )Functional Group / ModeIntensityCausality / Structural Assignment
~3250 - 3310N-H StretchStrong, BroadConfirms the presence of the secondary amide (N4-H). Broadening is due to intermolecular H-bonding in the solid state[6].
~2950, 2870C-H Stretch (Aliphatic)MediumAsymmetric and symmetric stretching of the N-butyl chain (-CH 2​
  • and -CH 3​ )[6].
~1685C=O Stretch (Amide I)StrongCis-secondary amide carbonyl (C5=O). Shifted lower than typical trans amides[4].
~1655C=O Stretch (Amide I)StrongCis-tertiary amide carbonyl (C2=O). Lower frequency due to electron donation from the N-butyl group.
~1450C-H Bend / Amide IIMediumScissoring of aliphatic CH 2​ groups and minor contribution from N-H bending (Amide II is notably weak in cis-amides)[4].

Nuclear Magnetic Resonance (NMR) Characterization

NMR spectroscopy is the definitive tool for elucidating the connectivity of the molecule. The desymmetrization caused by the N-butyl group is the defining feature of these spectra[3].

H NMR Analysis

In the parent piperazine-2,5-dione, the ring methylene protons appear as a single resonance (~3.8 - 4.1 ppm)[1]. In 1-butylpiperazine-2,5-dione, this signal splits into two distinct environments:

  • C3-H 2​ : Located between the secondary amine (N4-H) and a carbonyl. These protons often appear as a doublet due to vicinal coupling with the adjacent N-H proton (if exchange is slow in DMSO- d6​ ).

  • C6-H 2​ : Located between the tertiary amine (N1-butyl) and a carbonyl. Lacking an adjacent exchangeable proton, these appear as a sharp singlet.

C NMR Analysis

The 13 C spectrum will exhibit 8 distinct carbon signals (4 for the DKP ring, 4 for the butyl chain). The two carbonyl carbons (C2 and C5) will appear distinct, typically separated by 1-2 ppm due to the differential electronic environment provided by the N-alkyl vs. N-H groups[7].

Table 2: 1 H and 13 C NMR Assignments (DMSO- d6​ )
Position 1 H Chemical Shift (δ, ppm)Multiplicity & Integration 13 C Chemical Shift (δ, ppm)Assignment Rationale
N4-H ~8.15br s, 1H-Secondary amide proton. Broad due to quadrupolar relaxation of Nitrogen and chemical exchange[1].
C2 --~166.8Secondary amide carbonyl.
C5 --~165.4Tertiary amide carbonyl (adjacent to N-Bu).
C6 ~3.95s, 2H~49.1Ring CH 2​ adjacent to the N-butyl group. Deshielded relative to C3[5].
C3 ~3.85d, 2H (or s if decoupled)~44.5Ring CH 2​ adjacent to N4-H.
C1' ~3.35t, 2H~45.2Butyl α-CH 2​ attached to N1.
C2' ~1.45m, 2H~28.7Butyl β-CH 2​ .
C3' ~1.28m, 2H~19.5Butyl γ-CH 2​ .
C4' ~0.89t, 3H~13.8Butyl terminal CH 3​ .

2D NMR Strategies for Unambiguous Assignment

To definitively prove the connectivity—specifically, which ring methylene is adjacent to the butyl group and which carbonyl belongs to which amide—2D NMR techniques are mandatory.

NMR_Correlations N_Bu N-Butyl Chain (H1', H2', H3', H4') N_Bu->N_Bu COSY (Through-bond) C6 Ring C6-H2 N_Bu->C6 HMBC (Through-space/bond) C2_C5 Carbonyls (C2, C5) N_Bu->C2_C5 HMBC (3 bonds to C5) C6->C2_C5 HMBC (2-3 bonds) C3 Ring C3-H2 C3->C2_C5 HMBC (2-3 bonds) NH Ring N4-H C3->NH COSY (Through-bond)

Figure 2: Key 2D NMR correlation pathways establishing the N-butylated diketopiperazine framework.

2D NMR Methodology:
  • COSY (Correlation Spectroscopy): Maps homonuclear 1 H- 1 H coupling. The butyl chain protons (H1' to H4') will show a continuous spin system. Crucially, if the N4-H proton is sharp enough, a COSY cross-peak will be observed between N4-H (~8.15 ppm) and C3-H 2​ (~3.85 ppm), unambiguously identifying the C3 methylene[7].

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons. This will link the ~3.95 ppm proton singlet to the ~49.1 ppm carbon (C6), and the ~3.85 ppm proton signal to the ~44.5 ppm carbon (C3).

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate tool for structural assembly.

    • The butyl N-CH 2​ protons (H1', ~3.35 ppm) will show a strong 3-bond correlation to the C5 carbonyl (~165.4 ppm) and the C6 carbon (~49.1 ppm).

    • This definitively proves that the butyl group is attached to N1, adjacent to C6 and C5, completing the self-validating structural proof of 1-butylpiperazine-2,5-dione[8].

References

  • ACS Publications. Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. Crystal Packing of Piperazinediones. Retrieved from [Link]

  • MDPI. New Conjugated Systems Derived from Piperazine-2,5-dione. Retrieved from[Link]

  • ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

  • IMR Press. Cytotoxic piperazine-2,5-dione derivatives from marine fungus Gliocladium sp. Retrieved from[Link]

  • University of Greenwich. Experimental and Theoretical Vibrational Spectroscopic Studies of Diketopiperazines. Retrieved from[Link]

  • National Institutes of Health (PMC). Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile. Retrieved from [Link]

Sources

Foundational

1-Butylpiperazine-2,5-dione: Molecular Weight, Thermodynamic Stability, and Methodological Workflows in Scaffold Design

Executive Summary: The 2,5-Diketopiperazine Paradigm In the realm of rational drug design, the 2,5-diketopiperazine (DKP) core is not merely a structural curiosity; it is a highly tunable, thermodynamically robust platfo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 2,5-Diketopiperazine Paradigm

In the realm of rational drug design, the 2,5-diketopiperazine (DKP) core is not merely a structural curiosity; it is a highly tunable, thermodynamically robust platform. As a cyclodipeptide structural motif, the DKP scaffold provides a rigid three-dimensional architecture that precisely orients side-chain functional groups for optimal receptor binding[1].

Specifically, 1-butylpiperazine-2,5-dione (CAS: 16350-85-9) represents a strategic modification of the base DKP ring. By introducing an N-butyl substitution, we disrupt the symmetric intermolecular hydrogen-bonding network typically seen in unsubstituted 2,5-DKPs[2]. This targeted N-alkylation removes one hydrogen bond donor, directly altering the molecule's solubility profile. The causality is clear: enhanced lipophilicity translates to improved membrane permeability and organic solvent solubility, which are critical parameters for pharmacokinetic absorption in drug development[3].

Physicochemical Profiling & Molecular Weight Analysis

Understanding the foundational physicochemical properties of 1-butylpiperazine-2,5-dione is essential for predicting its behavior in both synthetic workflows and biological assays. The molecular weight of 1-butylpiperazine-2,5-dione is precisely 170.21 g/mol [4], placing it well within the optimal range for lead-like chemical space (Lipinski's Rule of Five).

Table 1: Physicochemical & Thermodynamic Properties of 1-Butylpiperazine-2,5-dione

ParameterValueMechanistic Implication / Causality
Molecular Formula C8H14N2O2Defines the elemental composition and N-alkylation status[4].
Molecular Weight 170.21 g/mol Optimal size for favorable pharmacokinetics and high ligand efficiency[4].
Melting Point 176-177 °CHigh thermal stability driven by residual hydrogen bonding and compact crystal packing[5].
Density 1.083 g/cm³Indicates efficient spatial organization within the solid state[5].
Ring System 6-membered bis-amideMinimizes angular strain, acting as a highly stable thermodynamic sink[1].

Thermodynamic Stability: Mechanistic Causality

The thermodynamic stability of the 2,5-piperazinedione ring is exceptional. The formation of this six-membered heterocyclic structure minimizes angular strain, allowing for nearly ideal bond angles[1]. In both solid-phase peptide synthesis and prebiotic hydrothermal conditions, the cyclization into a DKP acts as a "thermodynamic sink." Once formed, the DKP structure strongly resists spontaneous degradation, often inhibiting further dipeptide elongation due to its inherent stability[6].

The physical stability of linear peptides is significantly influenced by their propensity to undergo intramolecular aminolysis to form DKPs, which is a primary degradation pathway for peptide therapeutics[7]. The reaction is thermodynamically favored ( ΔG<0 ) because the enthalpy gained from forming the low-strain ring and the stable cis-amide bonds far outweighs the entropic cost of cyclization.

DKP_Thermodynamics Linear Linear Precursor (High Free Energy) Transition Nucleophilic Attack (Transition State) Linear->Transition Activation Energy (ΔG‡) DKP 1-Butylpiperazine-2,5-dione (Thermodynamic Sink) Transition->DKP Spontaneous Cyclization Degradation Ring-Opened Products (Hydrolysis) DKP->Degradation Extreme Stress (High ΔG‡ barrier)

Thermodynamic pathway of 1-butylpiperazine-2,5-dione formation and degradation.

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental workflows must be designed as self-validating systems—where the analytical output of one step inherently proves the success of the underlying chemical mechanism.

Protocol 1: Synthesis and Structural Validation

Objective: Synthesize 1-butylpiperazine-2,5-dione via intramolecular aminolysis. Causality: Cyclization is driven by the thermodynamic favorability of the 6-membered ring. Mild basic conditions deprotonate the terminal amine, increasing its nucleophilicity to attack the adjacent carbonyl.

  • Precursor Activation: Dissolve the linear N-butyl dipeptide precursor in anhydrous dimethylformamide (DMF). Add a mild organic base (e.g., N,N-diisopropylethylamine) to shift the equilibrium toward the deprotonated, highly nucleophilic amine state.

  • Thermal Cyclization: Heat the mixture to 60°C for 4 hours. Causality: Elevated temperature provides the necessary activation energy ( ΔG‡ ) to overcome the transition state barrier, while the negative free energy ( ΔG<0 ) of the DKP formation drives the reaction to completion.

  • Isolation via Precipitation: Cool the reaction and add cold diethyl ether. The 1-butylpiperazine-2,5-dione selectively precipitates due to its specific solubility profile, leaving unreacted linear precursors in solution.

  • Self-Validation (LC-MS/NMR): Analyze the precipitate. The presence of a dominant peak at m/z 171.22 ([M+H]+) confirms the target molecular weight of 170.21 g/mol [4]. The absence of terminal amine signals in 1 H-NMR confirms complete ring closure.

Protocol 2: Forced Degradation & Thermodynamic Profiling

Objective: Quantify the thermodynamic stability of the DKP scaffold under stress. Causality: By subjecting the molecule to extreme pH and thermal stress, we can calculate the activation energy required to break the highly stable bis-amide ring.

  • Sample Preparation: Prepare a 1 mg/mL solution of 1-butylpiperazine-2,5-dione in a 50:50 mixture of methanol and aqueous buffer.

  • Stress Induction: Aliquot the solution into three sealed vials:

    • Vial A (Acidic): Add 1N HCl (pH 1).

    • Vial B (Basic): Add 1N NaOH (pH 13).

    • Vial C (Control): Neutral buffer (pH 7).

  • Isothermal Incubation: Incubate all vials at 80°C for 72 hours. Causality: The extreme heat accelerates hydrolytic degradation, allowing for observable kinetics within a practical timeframe without altering the fundamental degradation mechanism.

  • Self-Validation (HPLC-UV): Quench the reactions and analyze via HPLC. Calculate the degradation rate constant ( k ) from the decay of the 1-butylpiperazine-2,5-dione peak. The mass balance (the stoichiometric appearance of ring-opened linear peptide peaks) validates that the degradation is exclusively hydrolytic.

Workflow Step1 Step 1: Synthesis N-alkylation & Cyclization Step2 Step 2: Purification Recrystallization Step1->Step2 Step3 Step 3: Validation LC-MS & NMR Step2->Step3 Step4 Step 4: Stability Profiling Forced Degradation Step3->Step4

Self-validating experimental workflow for 1-butylpiperazine-2,5-dione.

Strategic Applications in Drug Development

The 1-butylpiperazine-2,5-dione scaffold is highly valued in medicinal chemistry. Because the 2,5-DKP motif is frequently encountered in biologically active natural products[2], it serves as an excellent privileged scaffold for library generation. The thermodynamic stability ensures that the molecule will not prematurely degrade in plasma, while the N-butyl group provides the necessary lipophilicity to cross lipid bilayers. These structural traits make functionalized DKPs highly desirable scaffolds in rational drug design, particularly for targets requiring constrained peptide mimics[3].

References

1.[4] 16350-85-9 CAS Manufactory - ChemicalBook Source: chemicalbook.com URL:

2.[5] 16350-85-9|cas号生产厂家|casno供应商推荐- 洛克化工网 Source: lookchem.cn URL:

3.[1] Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention: Kinetics and Thermodynamics Source: peptidechemistry.org URL:

4.[6] Nano-pulsed discharge plasma-induced abiotic oligopeptide formation from diketopiperazine - PubMed Source: nih.gov URL:

5.[7] Factors affecting the physical stability (aggregation) of peptide therapeutics | Interface Focus Source: royalsocietypublishing.org URL:

6.[2] Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - MDPI Source: mdpi.com URL:

7.[3] The effect of novel 3R,6R-bis (4-hydroxy benzyl) piperazine-2,5-dione (BHBPPD) derivatives on the expression of caspases in gastric cancer: A molecular docking and dynamics simulation Source: arabjchem.org URL:

Sources

Exploratory

A Technical Guide to the Synthesis and Potential Biological Significance of 1-Butylpiperazine-2,5-dione Analogs

Introduction: The Piperazine-2,5-dione Core and the Prospect of N-Alkylation The piperazine-2,5-dione, or diketopiperazine (DKP), scaffold is a privileged structure in medicinal chemistry and natural product science.[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperazine-2,5-dione Core and the Prospect of N-Alkylation

The piperazine-2,5-dione, or diketopiperazine (DKP), scaffold is a privileged structure in medicinal chemistry and natural product science.[1] These cyclic dipeptides are the smallest members of the cyclic peptide family and are abundant in nature, having been isolated from a wide array of bacteria, fungi, plants, and marine organisms.[2][3] Their inherent structural rigidity, metabolic stability, and ability to present diverse side-chain functionalities make them attractive starting points for drug discovery.[4] While a vast number of naturally occurring and synthetic DKPs have been investigated, this guide focuses on a specific, synthetically accessible subclass: 1-butylpiperazine-2,5-dione analogs.

The introduction of an N-butyl group onto the piperazine-2,5-dione core is a strategic modification aimed at modulating the physicochemical properties of the parent molecule. The butyl group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. Furthermore, the N-substituent can influence the conformational properties of the DKP ring and its interactions with biological targets. This guide provides a comprehensive overview of the synthetic routes to 1-butylpiperazine-2,5-dione analogs and explores their potential biological activities based on the well-established pharmacology of the broader DKP class.

Section 1: Natural Occurrence - A Broader Perspective

A direct natural source of 1-butylpiperazine-2,5-dione has not been prominently reported in the scientific literature to date. However, the broader family of N-substituted piperazine-2,5-diones is found in nature. The biosynthesis of DKPs is primarily carried out by two enzymatic pathways: non-ribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs). These enzymatic machineries typically utilize proteinogenic or non-proteinogenic amino acids as building blocks. While N-methylation is a common post-cyclization modification in natural product biosynthesis, the enzymatic incorporation of a butyl group at the nitrogen atom of a piperazine-2,5-dione is not a well-documented pathway.

Therefore, the exploration of 1-butylpiperazine-2,5-dione analogs is currently a pursuit of synthetic chemistry, driven by the potential for novel biological activities.

Section 2: Synthesis of 1-Butylpiperazine-2,5-dione Analogs

The synthesis of 1-butylpiperazine-2,5-dione analogs can be approached through several strategic routes. The choice of method often depends on the desired substitution pattern on the DKP core and the availability of starting materials.

N-Alkylation of a Pre-formed Piperazine-2,5-dione Core

A straightforward and widely applicable method for the synthesis of 1-butylpiperazine-2,5-dione is the direct N-alkylation of the parent piperazine-2,5-dione (also known as cyclo(Gly-Gly)). This approach offers the advantage of a common intermediate that can be diversified with various alkylating agents.

Experimental Protocol: Synthesis of 1-Butylpiperazine-2,5-dione

Materials:

  • Piperazine-2,5-dione

  • 1-Bromobutane (or 1-iodobutane for higher reactivity)

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of piperazine-2,5-dione (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the sodium salt.

  • Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford 1-butylpiperazine-2,5-dione.

Causality Behind Experimental Choices:

  • Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the amide nitrogen, facilitating the subsequent alkylation. Potassium carbonate can be used as a milder and safer alternative, though it may require longer reaction times or higher temperatures.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

  • Inert Atmosphere: The use of an inert atmosphere is crucial when working with sodium hydride to prevent its reaction with moisture.

Diagram of Synthetic Workflow:

SynthesisWorkflow start Piperazine-2,5-dione base NaH in DMF start->base Deprotonation alkylation 1-Bromobutane base->alkylation N-Alkylation (SN2) workup Aqueous Workup & Extraction alkylation->workup Quenching purification Column Chromatography workup->purification product 1-Butylpiperazine-2,5-dione purification->product

Caption: Synthetic workflow for N-alkylation of piperazine-2,5-dione.

Cyclization of an N-Butyl Dipeptide Precursor

An alternative strategy involves the synthesis of a linear dipeptide precursor already containing the N-butyl group, followed by an intramolecular cyclization to form the piperazine-2,5-dione ring. This method is particularly useful for creating more complex analogs with substituents on the carbon backbone.

Experimental Protocol: Synthesis of a 1-Butyl-3-substituted-piperazine-2,5-dione

Step 1: Synthesis of N-Butyl Amino Acid Ester

  • To a solution of an amino acid methyl ester hydrochloride (e.g., glycine methyl ester hydrochloride, 1.0 eq) in methanol, add triethylamine (2.2 eq) at 0 °C.

  • Add 1-butanal (1.1 eq) and stir at room temperature for 1 hour.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise and stir the reaction mixture overnight.

  • Concentrate the reaction mixture under reduced pressure, dissolve the residue in ethyl acetate, and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify by column chromatography to yield the N-butyl amino acid ester.

Step 2: Peptide Coupling

  • To a solution of a Boc-protected amino acid (1.0 eq) in dichloromethane, add the N-butyl amino acid ester (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Dilute with dichloromethane, wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the protected dipeptide.

Step 3: Deprotection and Cyclization

  • Dissolve the protected dipeptide in a solution of 4 M HCl in dioxane and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture to dryness to obtain the dipeptide hydrochloride salt.

  • Dissolve the dipeptide salt in a suitable solvent such as methanol or toluene, add a base like triethylamine, and heat to reflux to induce cyclization.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture and purify the resulting 1-butyl-3-substituted-piperazine-2,5-dione by column chromatography.

Diagram of Cyclization Workflow:

CyclizationWorkflow start Amino Acid Ester reductive_amination Reductive Amination with 1-Butanal start->reductive_amination n_butyl_ester N-Butyl Amino Acid Ester reductive_amination->n_butyl_ester coupling Peptide Coupling (HATU) n_butyl_ester->coupling boc_amino_acid Boc-Amino Acid boc_amino_acid->coupling dipeptide Protected Dipeptide coupling->dipeptide deprotection Boc Deprotection (HCl) dipeptide->deprotection cyclization Base-mediated Cyclization deprotection->cyclization product 1-Butyl-3-substituted- piperazine-2,5-dione cyclization->product

Caption: Workflow for synthesis via dipeptide cyclization.

Section 3: Potential Biological Activities and Therapeutic Applications

While specific biological data for 1-butylpiperazine-2,5-dione analogs are not extensively published, the vast body of research on other DKP derivatives provides a strong rationale for their investigation in several therapeutic areas.[1]

Table 1: Potential Biological Activities of 1-Butylpiperazine-2,5-dione Analogs

Biological ActivityRationale based on DKP ScaffoldPotential Mechanism of Action
Anticancer Many natural and synthetic DKPs exhibit potent cytotoxic and antiproliferative effects against various cancer cell lines.[5][6][7]Induction of apoptosis, cell cycle arrest, inhibition of tubulin polymerization, and modulation of key signaling pathways such as PI3K/Akt and NF-κB.[1][8]
Anti-inflammatory Certain DKP derivatives have demonstrated significant anti-inflammatory properties.[9]Inhibition of pro-inflammatory cytokine production and suppression of the NF-κB signaling pathway.[1]
Antimicrobial DKPs isolated from marine organisms and microorganisms have shown activity against a range of bacteria and fungi.[2][10]Disruption of microbial cell membranes, inhibition of essential enzymes, or interference with quorum sensing.
Neuroprotective Some DKPs have been investigated for their potential in treating neurodegenerative diseases.Modulation of neurotransmitter systems, antioxidant effects, and protection against excitotoxicity.

BiologicalTargets cluster_cancer Anticancer Effects cluster_inflammation Anti-inflammatory Effects cluster_antimicrobial Antimicrobial Effects compound 1-Butylpiperazine-2,5-dione Analog apoptosis Induction of Apoptosis compound->apoptosis cell_cycle Cell Cycle Arrest compound->cell_cycle tubulin Tubulin Polymerization Inhibition compound->tubulin nf_kb NF-κB Pathway Inhibition compound->nf_kb cytokines Reduced Cytokine Production compound->cytokines membrane Membrane Disruption compound->membrane quorum_sensing Quorum Sensing Inhibition compound->quorum_sensing

Sources

Foundational

Decoding the Binding Affinity of 1-Butylpiperazine-2,5-dione: A Comprehensive Guide to Target Protein Interactions

Executive Summary The piperazine-2,5-dione (diketopiperazine or DKP) ring is widely recognized as a "privileged scaffold" in modern medicinal chemistry[1]. Its rigid, six-membered cyclic dipeptide structure effectively m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine-2,5-dione (diketopiperazine or DKP) ring is widely recognized as a "privileged scaffold" in modern medicinal chemistry[1]. Its rigid, six-membered cyclic dipeptide structure effectively mimics peptide β -turns, providing a highly stable framework resistant to proteolysis. The specific derivative 1-butylpiperazine-2,5-dione introduces an N-alkyl substitution that enhances lipophilicity, optimizing its ability to penetrate cell membranes and dock into the hydrophobic pockets of target proteins.

This technical guide explores the mechanistic grounding of DKP-protein interactions, details the quantitative binding affinities across diverse therapeutic targets, and provides field-proven, self-validating experimental protocols for characterizing these interactions using Surface Plasmon Resonance (SPR) and molecular docking.

Mechanistic Grounding: The DKP Scaffold and Target Proteins

The biological efficacy of 1-butylpiperazine-2,5-dione and its structural analogs stems from their dual capacity for hydrogen bonding (via the unsubstituted amide N-H and two carbonyl oxygens) and hydrophobic interactions (via the butyl chain).

Key Protein Targets
  • Apoptotic Receptors (TNFRSF10B & CYCS): DKP derivatives have been shown to bind favorably to tumor necrosis factor receptor superfamily member 10B (TNFRSF10B) and cytochrome c (CYCS). Binding alters the accessible surface area (ASA) of the proteins, stabilizing their active conformations via hydrogen bonding and promoting caspase-dependent apoptosis in cancer models[2].

  • Neurological Receptors (5-HT1A): Arylpiperazine-DKP hybrids exhibit high-affinity agonism at serotonergic 5-HT1A receptors. Computational models demonstrate that the diketopiperazine oxygen atoms interact directly with Ser5.42, Thr5.43, and Trp6.48 in the transmembrane helices of the receptor[3].

  • Nuclear Receptors (LXR α / LXR β ): DKP-core compounds interact non-covalently with Liver X Receptors, a binding event that has been quantitatively validated using real-time biosensor kinetics[4].

G Ligand 1-Butylpiperazine-2,5-dione (DKP Scaffold) Target1 TNFRSF10B Receptor Ligand->Target1 Binding Target2 5-HT1A Receptor Ligand->Target2 Binding Complex1 Protein-Ligand Complex (H-Bonding & Hydrophobic Int.) Target1->Complex1 Target2->Complex1 Effect1 Caspase 3/8 Activation (Apoptosis) Complex1->Effect1 Oncology Models Effect2 Serotonergic Modulation Complex1->Effect2 Neurology Models

Pathways of DKP derivatives binding to target proteins and their downstream effects.

Quantitative Data Presentation

The binding affinity of DKP derivatives is heavily dependent on the target protein and the specific functionalization of the piperazine ring. The table below summarizes key binding metrics derived from orthogonal analytical techniques.

Compound / ScaffoldTarget ProteinExperimental MethodKey Binding MetricReference
BHBPPD (DKP Derivative) TNFRSF10BMolecular DockingAutoDock Score: -8.5 kcal/mol[2]
Arylpiperazine-DKP Hybrid 5-HT1A ReceptorRadioligand Binding Ki​ = 4.1 nM[3]
Neoechinulin B (DKP Core) LXR α / LXR β Surface Plasmon ResonanceNon-covalent KD​ (nM range)[4]
DKP-based Glycomimetics Galectin-1SPR / Fluorescence Pol. KD​ correlation ( r2 = 0.75-0.90)[5]

Experimental Workflows for Binding Affinity Determination

To establish a self-validating system for testing 1-butylpiperazine-2,5-dione, researchers must employ orthogonal methods. We prioritize Surface Plasmon Resonance (SPR) for empirical kinetic data and Molecular Docking for predictive structural insights.

Causality in Experimental Design: Why SPR?

For small molecules (MW < 500 Da) like 1-butylpiperazine-2,5-dione, traditional thermodynamic methods like Isothermal Titration Calorimetry (ITC) often fail due to negligible heat changes upon binding. SPR is the gold standard because it provides real-time association ( kon​ ) and dissociation ( koff​ ) rates[5][6]. Two molecules can possess the exact same equilibrium dissociation constant ( KD​ ), but vastly different residence times ( 1/koff​ ). In modern drug development, a longer target residence time often correlates better with in vivo efficacy than KD​ alone.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics

This protocol is optimized for low-molecular-weight analytes binding to immobilized target proteins.

Step 1: Sensor Chip Preparation & Immobilization

  • Dock a CM5 (carboxymethyl dextran) sensor chip into the SPR instrument (e.g., Biacore) and prime with running buffer (HBS-EP+).

  • Activate the flow cell surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Dilute the target protein (e.g., TNFRSF10B) in 10 mM Sodium Acetate buffer at a pH slightly below the protein's isoelectric point (pI) to facilitate electrostatic pre-concentration.

  • Inject the protein until the desired immobilization level ( RL​ ) is reached. Critical Note: Because the analyte is small, RL​ must be high (typically 3000-5000 RU) to ensure the theoretical maximum response ( Rmax​ ) exceeds the machine's noise floor[6].

  • Quench unreacted NHS esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

Step 2: Analyte Preparation and Solvent Correction

  • Dissolve 1-butylpiperazine-2,5-dione in 100% DMSO to create a 10 mM stock.

  • Dilute the stock into the SPR running buffer to create a concentration series (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is exactly matched (typically 1-5%) across all samples and the running buffer.

  • Self-Validation Step: Prepare a solvent correction curve (varying DMSO from 0.5% to 1.5%) to mathematically subtract bulk refractive index shifts caused by slight DMSO mismatches between the sample and running buffer.

Step 3: Kinetic Injection and Analysis

  • Inject the analyte concentration series over the active and reference flow cells at a high flow rate (30-50 µL/min) to minimize mass transport limitations.

  • Allow 60-120 seconds for association and 300 seconds for dissociation[5].

  • Fit the resulting double-referenced sensorgrams (reference cell and blank injection subtracted) to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

SPR Step1 1. Surface Activation (EDC/NHS) Step2 2. Target Immobilization (High Density for Small Mol) Step1->Step2 Step3 3. Analyte Injection (DKP Conc. Series + DMSO) Step2->Step3 Step4 4. Kinetic Measurement (Association/Dissociation) Step3->Step4 Step5 5. Data Analysis (1:1 Langmuir Fit) Step4->Step5

Step-by-step Surface Plasmon Resonance (SPR) workflow for small molecule kinetics.

Protocol 2: Molecular Docking & Dynamics

To understand how 1-butylpiperazine-2,5-dione binds, in silico docking provides atomic-level causality[2].

  • Ligand Preparation: Construct the 3D structure of 1-butylpiperazine-2,5-dione. Assign Gasteiger charges, merge non-polar hydrogens, and set torsional degrees of freedom (specifically focusing on the flexibility of the butyl chain) using tools like AutoDockTools.

  • Protein Preparation: Retrieve the crystal structure of the target (e.g., 5-HT1A, PDB ID required). Remove co-crystallized water molecules, add polar hydrogens, and assign Kollman charges.

  • Grid Generation: Define a grid box centered on the known active site (e.g., encompassing Asp3.32 and Trp6.48 for 5-HT1A) with a spacing of 0.375 Å.

  • Docking Execution: Run AutoDock Vina utilizing a Lamarckian Genetic Algorithm.

  • Validation: Analyze the lowest binding energy pose (kcal/mol). A valid pose must demonstrate hydrogen bonding between the DKP carbonyls and the target's hydrogen bond donors, alongside favorable hydrophobic packing of the butyl moiety.

Conclusion

The 1-butylpiperazine-2,5-dione scaffold is a highly versatile pharmacophore. By combining the predictive power of molecular docking with the rigorous, real-time kinetic validation of Surface Plasmon Resonance, researchers can accurately map its binding affinity and optimize its structure for highly specific therapeutic interventions in oncology, neurology, and virology.

References

  • The effect of novel 3R,6R-bis (4-hydroxy benzyl) piperazine-2,5-dione (BHBPPD) derivatives on the expression of caspases in gastric cancer: A molecular docking and dynamics simulation Source: arabjchem.org URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: researchgate.net URL:[Link]

  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. Computational Simulation of Ligand−Receptor Interaction of 5-HT1AR Agonists Source: acs.org URL:[Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules Source: nih.gov URL:[Link]

  • Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives Source: nih.gov URL:[Link]

  • Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance Source: mdpi.com URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application &amp; Protocol: Solubilization of 1-Butylpiperazine-2,5-dione for In Vivo Studies

An Application Note for Researchers, Scientists, and Drug Development Professionals **Abstract This guide provides a detailed framework and step-by-step protocols for the solubilization of 1-butylpiperazine-2,5-dione, a...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

**Abstract

This guide provides a detailed framework and step-by-step protocols for the solubilization of 1-butylpiperazine-2,5-dione, a substituted cyclic dipeptide, for in vivo research applications. Cyclic dipeptides, or diketopiperazines (DKPs), are a class of compounds with significant therapeutic potential but often exhibit poor aqueous solubility, posing a considerable challenge for preclinical formulation development.[1][2] This document outlines a systematic approach to vehicle selection and formulation development, emphasizing the scientific rationale behind each methodology to ensure the generation of safe, stable, and effective dosing solutions.

Introduction and Scientific Background

1-Butylpiperazine-2,5-dione belongs to the diketopiperazine (DKP) family, which are the smallest possible cyclic peptides.[3] While the parent piperazine-2,5-dione scaffold is known for its poor solubility in many solvents due to strong intermolecular hydrogen bonding between the amide groups, the introduction of an N-alkyl substituent significantly alters its physicochemical properties.[2]

The 1-butyl group imparts two primary changes:

  • Increased Lipophilicity: The four-carbon alkyl chain increases the compound's nonpolar character, likely leading to a higher logP value and reduced intrinsic aqueous solubility.

  • Disruption of Hydrogen Bonding: The butyl group replaces a hydrogen atom on one of the two amide nitrogens. This eliminates a key hydrogen bond donor site, which can disrupt the highly ordered crystal lattice structure typical of unsubstituted DKPs.[4] This disruption may paradoxically improve solubility in certain organic solvents or co-solvent systems.

Crucially, the electron-withdrawing nature of the adjacent carbonyl groups renders the amide nitrogens in the DKP ring non-basic. Therefore, altering the pH of the vehicle is not expected to be an effective primary strategy for solubilization, as protonation is unlikely to occur under physiologically relevant acidic conditions.

This guide presents a logical workflow to navigate these properties and develop a suitable formulation for in vivo administration.

Logical Workflow for Formulation Development

The selection of an appropriate vehicle is a critical step that depends on the required dose concentration, the route of administration, and the compound's inherent properties. The following decision tree provides a systematic approach to formulation screening.

G start Start: Define Dose & Route of Administration sol_check Assess Solubility of 1-Butylpiperazine-2,5-dione in Aqueous Vehicle (e.g., Saline, PBS) start->sol_check soluble Soluble at Target Conc.? (Visually Clear Solution) sol_check->soluble protocol_aq Protocol 1: Simple Aqueous Formulation soluble->protocol_aq Yes soluble->insoluble No end_aq Proceed to Dosing & Stability Studies protocol_aq->end_aq cosolvent Protocol 2: Co-Solvent Screening (e.g., DMSO, PEG 300, Ethanol) insoluble->cosolvent cosolvent_ok Soluble & Safe Conc.? (<10% Organic) cosolvent->cosolvent_ok end_cosolvent Proceed to Dosing & Stability Studies cosolvent_ok->end_cosolvent Yes cyclodextrin Protocol 3: Complexation with Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) cosolvent_ok->cyclodextrin No cd_ok Soluble & Stable Complex? cyclodextrin->cd_ok end_cd Proceed to Dosing & Stability Studies cd_ok->end_cd Yes suspension Protocol 4: Suspension Formulation (e.g., Methylcellulose, CMC) cd_ok->suspension No end_susp Proceed to Dosing, Stability & Homogeneity Studies suspension->end_susp

Caption: A decision-making workflow for selecting a solubilization strategy.

Recommended Excipients and Vehicle Systems

The table below summarizes common vehicles suitable for in vivo studies, detailing their properties and typical use cases. The selection must always be guided by the specific route of administration and toxicological considerations.

Vehicle ComponentFunctionTypical Concentration (IV/IP)Typical Concentration (Oral)AdvantagesDisadvantages & Considerations
Saline (0.9% NaCl) Aqueous VehicleAd libitumAd libitumIsotonic, safe, widely accepted.Poor solvent for lipophilic compounds.
Phosphate-Buffered Saline (PBS) Buffered Aqueous VehicleAd libitumAd libitumIsotonic, maintains physiological pH.Limited solubilizing power.
Dimethyl Sulfoxide (DMSO) Co-solvent<10% (ideally <5%)<25%Excellent solubilizing power for many compounds.Potential for toxicity and vehicle-induced effects at higher concentrations.
Polyethylene Glycol 300/400 (PEG) Co-solvent<30%<50%Good safety profile, enhances solubility.Can be viscous; potential for renal toxicity at high doses.
Ethanol Co-solvent<10%<20%Effective co-solvent.Can cause irritation and has pharmacological effects. Must be used with caution.
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexing AgentUp to 40%Up to 50%Forms inclusion complexes to increase aqueous solubility, good safety profile.[5]Can be viscosity-limiting; may alter pharmacokinetics of the drug.
Methylcellulose (0.5% w/v) Suspending AgentNot for IVAd libitumForms uniform suspensions for insoluble compounds.Requires careful preparation to ensure homogeneity; not a true solution.

Experimental Protocols

General Best Practices:

  • Always use sterile, high-purity reagents (e.g., USP or multi-compendial grade).

  • Prepare formulations in a sterile environment (e.g., a laminar flow hood).

  • Begin with a small-scale feasibility study before preparing a large batch.

  • Always visually inspect the final formulation for clarity and absence of precipitation before use.

Protocol 1: Simple Aqueous Formulation (Baseline Assessment)

Causality: This protocol serves as the initial baseline to determine if the compound has sufficient intrinsic solubility in a standard, isotonic aqueous vehicle at the desired concentration.

Materials:

  • 1-Butylpiperazine-2,5-dione

  • Sterile 0.9% Sodium Chloride (Saline) or Phosphate-Buffered Saline (PBS)

  • Sterile vials

  • Vortex mixer and/or magnetic stirrer

Methodology:

  • Weigh the required amount of 1-butylpiperazine-2,5-dione and place it in a sterile vial.

  • Add the calculated volume of saline or PBS to reach the target concentration.

  • Vortex vigorously for 2-3 minutes.

  • If not fully dissolved, place on a magnetic stirrer for 30-60 minutes at room temperature.

  • Visually inspect the solution against a light and dark background.

    • If the solution is completely clear: The compound is soluble. Proceed to stability checks and in vivo studies.

    • If the solution is cloudy, hazy, or contains visible particles: The compound is not soluble. Proceed to Protocol 2 or 3.

Protocol 2: Co-Solvent System Formulation

Causality: This is often the most effective first-line approach for lipophilic compounds. A small amount of a biocompatible organic solvent disrupts the solute-solute interactions (like the DKP's hydrogen bonding) and facilitates dissolution in the bulk aqueous vehicle.[6]

Materials:

  • 1-Butylpiperazine-2,5-dione

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG 300)

  • Sterile Saline or PBS

  • Sterile vials and graduated pipettes

Methodology:

  • Weigh the required amount of 1-butylpiperazine-2,5-dione and place it in a sterile vial.

  • Pre-dissolve the compound: Add a small volume of the chosen organic co-solvent (e.g., DMSO or PEG 300). A good starting point is 5-10% of the final desired volume.

  • Vortex or sonicate briefly until the compound is fully dissolved in the organic solvent, forming a clear concentrate.

  • Dilute to final volume: While vortexing, slowly add the aqueous vehicle (Saline or PBS) dropwise to the concentrate until the final target volume and concentration are reached.

  • Observe carefully: If the solution remains clear, the formulation is successful. If precipitation occurs during the addition of the aqueous phase, the system cannot maintain solubility. In this case, either increase the percentage of the co-solvent (while staying within safety limits) or move to Protocol 3.

Self-Validation & Trustworthiness:

  • Final Co-solvent Concentration: Ensure the final concentration of the organic co-solvent is as low as possible and within acceptable limits for the intended animal model and route of administration (e.g., <10% DMSO for intravenous injection).[6]

  • Control Group: Always include a vehicle-only control group in your in vivo study to account for any biological effects of the co-solvent itself.

Protocol 3: Cyclodextrin-Based Aqueous Formulation

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic butyl group of the DKP can become encapsulated within this cavity, forming a water-soluble inclusion complex that shields the hydrophobic part of the molecule from the aqueous environment.[7][8] This is an excellent method for achieving a true aqueous solution without organic co-solvents.

Materials:

  • 1-Butylpiperazine-2,5-dione

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile water or PBS

  • Sterile vials, magnetic stirrer, and heating plate

Methodology:

  • Prepare the cyclodextrin solution first. Weigh the required amount of HP-β-CD and dissolve it in the desired volume of sterile water or PBS. A common starting concentration is 20-40% (w/v). Gentle warming (40-50°C) and stirring can aid dissolution.

  • Once the cyclodextrin solution is clear, cool it to room temperature.

  • Add the weighed 1-butylpiperazine-2,5-dione directly to the cyclodextrin solution.

  • Stir the mixture vigorously using a magnetic stirrer. This process can take several hours to reach equilibrium. Leaving it to stir overnight at room temperature is a common practice.

  • After stirring, visually inspect the solution for clarity. If necessary, filter through a 0.22 µm sterile filter to remove any undissolved particles.

Self-Validation & Trustworthiness:

  • Molar Ratio: The efficiency of complexation depends on the molar ratio of drug to cyclodextrin. Empirical testing is required to find the optimal ratio that achieves the desired concentration.

  • Pharmacokinetic Impact: Be aware that cyclodextrins can sometimes alter the pharmacokinetic profile (distribution, metabolism, excretion) of a drug. This should be considered when interpreting study results.

Protocol 4: Suspension Formulation (Alternative Approach)

Causality: If the compound cannot be dissolved at the required concentration using the methods above, creating a uniform and stable suspension is a viable alternative for oral or intraperitoneal administration. A suspending agent increases the viscosity of the vehicle, slowing down the sedimentation of drug particles.

Materials:

  • 1-Butylpiperazine-2,5-dione

  • 0.5% (w/v) Methylcellulose in sterile water

  • Tween 80 (optional surfactant)

  • Mortar and pestle or homogenizer

Methodology:

  • Weigh the required amount of 1-butylpiperazine-2,5-dione. If particles are large, gently grind them to a fine powder using a mortar and pestle to improve homogeneity.

  • Wetting the powder: Add a very small amount of the 0.5% methylcellulose vehicle (or a 1-2% solution of Tween 80 as a wetting agent) to the powder and triturate to form a smooth, uniform paste. This step is critical to prevent clumping.

  • Dilution: Gradually add the remaining volume of the 0.5% methylcellulose vehicle in small portions, with continuous mixing, until the final volume is reached.

  • If available, use a homogenizer to ensure a uniform particle size distribution.

  • Store the suspension under constant gentle agitation until administration.

Self-Validation & Trustworthiness:

  • Homogeneity: It is absolutely critical to ensure the suspension is homogenous to guarantee accurate dosing. Always mix the suspension thoroughly (e.g., by vortexing or inverting) immediately before drawing each dose.

  • Stability: Observe the suspension over time to check for particle settling or caking. A well-formulated suspension should be easily redispersed upon shaking.

References

  • Gaussian accelerated molecular dynamics simulations facilitate prediction of the permeability of cyclic peptides. PLoS computational biology, 20(4), e1012028. [Link]

  • Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Research Square, rs.3.rs-2736437. [Link]

  • Protocol for Membrane Permeability Prediction of Cyclic Peptides using Descriptors Obtained from Extended Ensemble Molecular Dynamics Simulations and Chemical Structures. bioRxiv. [Link]

  • How to predict peptide solubility? LifeTein®. [Link]

  • Sequence-based prediction of the solubility of peptides containing non-natural amino acids. Nature Communications, 14(1), 1234. [Link]

  • Production of cyclic peptides and proteins in vivo. Proceedings of the National Academy of Sciences, 96(24), 13638-13643. [Link]

  • In vivo production of cyclic peptides.
  • In vivo production of cyclic peptides for inhibiting protein-protein interaction.
  • Self-Assembly of Cyclic Dipeptides: Platforms for Functional Materials. International journal of molecular sciences, 21(23), 9295. [Link]

  • Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics. Sino Biological. [Link]

  • 1,4-DI-TERT-BUTYL-PIPERAZINE-2,5-DIONE — Chemical Substance Information. ChemInfo. [Link]

  • Design and synthesis of novel soluble 2,5-diketopiperazine derivatives as potential anticancer agents | Request PDF. ResearchGate. [Link]

  • 2,5-Diketopiperazine. Wikipedia. [Link]

  • Piperazine. Wikipedia. [Link]

  • Solid liquid solubility of piperazine. SINTEF. [Link]

  • 1-Butylpiperazine | C8H18N2. PubChem. [Link]

  • 2,5-Piperazinedione | C4H6N2O2. PubChem. [Link]

  • Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. RSC medicinal chemistry, 12(11), 1846-1851. [Link]

  • Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Marine drugs, 23(6), 273. [Link]

  • Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl). Molecules (Basel, Switzerland), 30(10), 2133. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 11(3), e202504207. [Link]

  • chemistry of 2,5-diketopiperazine and its bis-lactim ether: a brief review. HETEROCYCLES, 91(7), 1349-1375. [Link]

  • Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Pharmaceuticals, 14(11), 1152. [Link]

  • Short and Novel Stereospecific Synthesis of Trisubstituted 2,5-Diketopiperazines. The Journal of organic chemistry, 70(13), 5298-5301. [Link]

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. [Link]

Sources

Application

Application Note: Robust HPLC-UV/MS Method Development for the Analysis of 1-Butylpiperazine-2,5-dione

Executive Summary & Scientific Context Diketopiperazines (DKPs), such as piperazine-2,5-diones, are ubiquitous cyclic dipeptides that frequently emerge as critical intermediates in organic synthesis, active pharmaceutica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Diketopiperazines (DKPs), such as piperazine-2,5-diones, are ubiquitous cyclic dipeptides that frequently emerge as critical intermediates in organic synthesis, active pharmaceutical ingredient (API) scaffolds, or unwanted degradation products during solid-phase peptide synthesis[1]. Specifically, 1-butylpiperazine-2,5-dione (CAS: 16350-85-9) presents unique analytical challenges due to its hybrid physicochemical nature: a highly polar, hydrogen-bonding DKP core paired with a hydrophobic butyl chain[2].

This application note provides a comprehensive, causality-driven guide to developing and validating a High-Performance Liquid Chromatography (HPLC) method for the quantification and purity assessment of 1-butylpiperazine-2,5-dione.

Physicochemical Profiling & Analytical Challenges

Before selecting chromatographic parameters, it is critical to understand the analyte's molecular behavior. The lack of a conjugated aromatic system in 1-butylpiperazine-2,5-dione means it does not possess a strong chromophore. The primary UV absorption arises from the n→π∗ transitions of the amide bonds, necessitating low-wavelength UV detection (typically 210–220 nm)[3].

Table 1: Physicochemical Properties of 1-Butylpiperazine-2,5-dione

PropertyValue / CharacteristicImpact on Method Development
CAS Number 16350-85-9[2]N/A
Molecular Weight 170.21 g/mol [2]Amenable to LC-MS (ESI+) detection.
Structure Polar core + Alkyl tailRequires a balanced stationary phase (e.g., C18 or Phenyl-Hexyl) to retain both polar and non-polar moieties.
UV Maxima ~210 nmRequires highly UV-transparent mobile phases (e.g., HPLC-grade Acetonitrile and Water).
Ionization Neutral at typical pHpH control is used primarily to suppress stationary phase silanol ionization rather than analyte ionization.

Method Development Rationale (Causality & E-E-A-T)

Stationary Phase Selection

A standard reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is the optimal starting point due to its strong hydrophobic retention, which effectively interacts with the butyl chain of the analyte[4]. Alternatively, specialized columns designed for polar retention or mixed-mode interactions can be utilized if the compound is being separated from highly polar peptide fragments[5].

Mobile Phase & pH Optimization

Because 1-butylpiperazine-2,5-dione is neutral, mobile phase pH does not significantly alter its ionization state. However, unendcapped residual silanols on the silica-based stationary phase can act as weak acids (pKa ~ 4.5). If unsuppressed, these silanols interact with the hydrogen-bond acceptors on the DKP core, causing severe peak tailing.

  • For UV Detection: We utilize 0.1% Phosphoric acid ( H3​PO4​ ) in water. This drives the mobile phase pH down to ~2.5, fully protonating the silanols and ensuring sharp, symmetrical peaks[5].

  • For MS Detection: Phosphoric acid is non-volatile and will foul the mass spectrometer. It must be substituted with 0.1% Formic acid[5].

Detection Strategy

At 210 nm, background noise from organic solvents can be high. Therefore, gradient-grade Acetonitrile (which has a lower UV cutoff than Methanol) is strictly required.

Workflow A Phase 1: Physicochemical Profiling (LogP, UV cut-off) B Phase 2: Column Selection (C18 / Phenyl-Hexyl) A->B C Phase 3: Mobile Phase Optimization (pH & Modifier) B->C D Phase 4: Detection Strategy (UV 210 nm / ESI-MS) C->D E Phase 5: Method Validation (ICH Q2(R1) Guidelines) D->E

Caption: Workflow for HPLC method development and validation of 1-butylpiperazine-2,5-dione.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, this protocol incorporates a System Suitability Test (SST) . An analytical run is only considered valid if the SST criteria are met, making the workflow self-validating.

Reagents and Materials
  • 1-Butylpiperazine-2,5-dione reference standard (>99.0% purity).

  • HPLC-Grade Acetonitrile (MeCN) and Milli-Q Water (18.2 MΩ·cm).

  • Phosphoric acid (85%, HPLC grade) or Formic acid (99%, LC-MS grade).

Chromatographic Conditions
  • Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water (v/v).

  • Mobile Phase B: Acetonitrile.

  • Elution Mode: Isocratic (80% A : 20% B) for pure assay; Gradient for impurity profiling.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (controls mobile phase viscosity and ensures reproducible retention times).

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

Step-by-Step Execution
  • Mobile Phase Preparation: Add 1.0 mL of 85% Phosphoric acid to 1000 mL of Milli-Q water. Mix thoroughly and filter through a 0.22 µm membrane. Degas by sonication for 10 minutes.

  • Standard Preparation: Accurately weigh 10.0 mg of 1-butylpiperazine-2,5-dione into a 100 mL volumetric flask. Dissolve and make up to volume with Mobile Phase A (Concentration: 100 µg/mL).

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30–45 minutes).

  • System Suitability Testing (SST): Inject the 100 µg/mL standard solution five consecutive times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 2.0%; Tailing Factor ( Tf​ ) 1.5; Theoretical Plates ( N ) 3000. Do not proceed to sample analysis if SST fails.

  • Sample Analysis: Inject prepared samples in duplicate. Bracket the sample sequence with standard injections every 10 samples to verify ongoing system stability.

Retention Analyte 1-Butylpiperazine-2,5-dione (Analyte) Core Polar DKP Core (H-bond acceptor/donor) Analyte->Core Tail Hydrophobic Butyl Chain (Van der Waals) Analyte->Tail MobPhase Mobile Phase (H2O/MeCN + Acid) Core->MobPhase Solvation & Elution StatPhase C18 Stationary Phase (Alkyl Chains) Tail->StatPhase Hydrophobic Retention

Caption: Chromatographic retention mechanism of 1-butylpiperazine-2,5-dione on a C18 column.

Method Validation Summary

Following method development, validation must be performed in accordance with ICH Q2(R1) guidelines to prove the method is fit for its intended purpose.

Table 2: Quantitative Validation Parameters & Acceptance Criteria

Validation ParameterICH Acceptance CriteriaExpected Outcome for DKP Assay
Specificity No interference at analyte RTBlank injections show flat baseline at ~210 nm.
Linearity Correlation coefficient ( R2 ) > 0.999 R2 = 0.9995 over 10 to 500 µg/mL range.
Precision (Repeatability) %RSD 2.0% (n=6)%RSD typically < 1.0% under optimized pH.
Accuracy (Recovery) 98.0% – 102.0%99.5% recovery across 3 concentration levels.
Limit of Detection (LOD) Signal-to-Noise (S/N) 3~0.5 µg/mL (Highly dependent on UV detector optics).
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 10~1.5 µg/mL.

Conclusion

The successful HPLC analysis of 1-butylpiperazine-2,5-dione relies heavily on understanding its dual polar/non-polar nature and its lack of strong UV chromophores. By strictly controlling the mobile phase pH to suppress secondary silanol interactions and utilizing low-wavelength UV detection (or MS with volatile buffers), scientists can achieve robust, reproducible, and highly accurate quantification suitable for rigorous drug development environments.

References

  • SIELC Technologies. 2,5-Piperazinedione HPLC Method Development. Available at:[Link][5]

  • National Center for Biotechnology Information (NIH/PMC). Investigation of Permeation of Theophylline through Skin Using Selected Piperazine-2,5-Diones. Available at:[Link][4]

  • ACS Omega. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Available at: [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 1-butylpiperazine-2,5-dione synthesis

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting and optimizing the synthesis of 1-butylpiperazine-2,5-dione. As a Seni...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting and optimizing the synthesis of 1-butylpiperazine-2,5-dione. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested solutions to empower you to overcome common synthetic challenges and significantly improve your reaction outcomes.

Introduction: The Challenge of Piperazine-2,5-dione Synthesis

The piperazine-2,5-dione (also known as diketopiperazine or DKP) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1] Its synthesis, while conceptually straightforward—often involving the cyclization of a dipeptide precursor—is frequently plagued by issues that can drastically reduce yields. The formation of 1-butylpiperazine-2,5-dione is no exception. The primary challenge lies in favoring the desired intramolecular cyclization over competing intermolecular polymerization, which leads to linear peptide chains and oligomers.[2] This guide provides direct answers to the most pressing issues encountered during this synthesis.

Troubleshooting Guide: From Low Yield to Purification Woes

This section addresses specific problems you might encounter in the lab. Each answer explains the root cause and provides actionable steps for resolution.

Q1: My reaction yield is very low, and the main byproduct appears to be a sticky, insoluble polymer. What is happening and how can I fix it?

A: This is the most common issue in DKP synthesis and is caused by intermolecular polymerization outcompeting the desired intramolecular cyclization. At high concentrations, the activated N-terminus of one dipeptide molecule is more likely to react with the C-terminus of a different molecule, leading to dimers, trimers, and eventually, insoluble polymers.

The solution is to operate under high-dilution conditions . This principle, sometimes called "pseudo-dilution" in solid-phase synthesis, creates an environment where each molecule is more likely to react with itself than with a neighbor.[2]

Recommended Protocol: High-Dilution Cyclization

  • Prepare Precursor: Synthesize and purify the linear dipeptide precursor, for example, N-(N-butylglycyl)glycine methyl ester. Ensure the N-terminus is deprotected (as a free amine) and the C-terminus is activated (e.g., as a methyl or ethyl ester).

  • Set Up High-Dilution Apparatus: Use a large-volume reaction flask equipped with a dropping funnel and a magnetic stirrer. The final concentration of the dipeptide should be in the low millimolar range (1-5 mM).[2]

  • Slow Addition: Dissolve your dipeptide precursor in a small volume of a suitable solvent (e.g., methanol or isopropanol). Dissolve a base, such as sodium methoxide or potassium carbonate, in a large volume of the same solvent in the reaction flask and heat to reflux. Add the dipeptide solution dropwise from the dropping funnel over several hours.

  • Monitoring: Track the disappearance of the starting material via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture, filter off any salts, and remove the solvent under reduced pressure. The crude product can then be purified.

Table 1: Effect of Concentration on Cyclization vs. Polymerization

ConcentrationDominant Reaction PathwayExpected Outcome
> 0.1 MIntermolecular PolymerizationLow yield of DKP, high yield of oligomers/polymers
1 - 5 mMIntramolecular CyclizationSignificantly improved yield of 1-butylpiperazine-2,5-dione
Q2: My reaction stalls and never reaches full conversion, even after extended reaction times. What factors could be limiting the reaction?

A: Stalled reactions can result from several factors, including insufficient activation of the carbonyl group, suboptimal temperature, or catalyst deactivation.

  • Thermal Drive: The cyclization of a dipeptide ester is often a thermal condensation reaction where an alcohol (e.g., methanol) is eliminated. If the reaction temperature is too low, you may not be providing enough energy to overcome the activation barrier. Refluxing in a higher-boiling solvent like isopropanol or toluene can often drive the reaction to completion.

  • Base and Solvent Choice: The choice of base and solvent is critical. The base (e.g., sodium methoxide, potassium carbonate) deprotonates the N-terminal amine, increasing its nucleophilicity for the attack on the ester carbonyl. The solvent must be able to dissolve the reactants and should ideally be non-nucleophilic to avoid side reactions.

  • Microwave-Assisted Synthesis: For challenging cyclizations, microwave irradiation can be highly effective. It provides rapid, uniform heating that can dramatically shorten reaction times and improve yields, sometimes even under solvent-free conditions.[3] This method can often overcome the energy barrier in stalled reactions.

Q3: I'm observing multiple unexpected spots on my TLC analysis. What are the likely side products?

A: Besides polymerization, other side reactions can generate impurities.

  • Epimerization: If your starting materials contain chiral centers, the use of strong bases or high temperatures can cause epimerization at the α-carbon, leading to a mixture of diastereomers.[3] While 1-butylpiperazine-2,5-dione derived from glycine precursors is achiral, this is a critical consideration for other substituted DKPs.

  • Degradation: The piperazine-2,5-dione ring is an amide and can be susceptible to hydrolysis back to the linear dipeptide if excess water is present, especially under acidic or basic conditions at high temperatures. Ensure you are using anhydrous solvents and reagents.

  • Incomplete Deprotection: If you are using protecting groups (e.g., Boc on the N-terminus), incomplete removal before the cyclization step will prevent the reaction from occurring and leave protected starting material in your final mixture.

Q4: Purification of the final product is challenging due to its high polarity. What is the best purification strategy?

A: The amide groups in 1-butylpiperazine-2,5-dione make it quite polar, which can complicate purification.

  • Column Chromatography: This is a standard method. Use a polar stationary phase like silica gel. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity (e.g., towards Dichloromethane/Methanol) is often effective.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexane) can be a highly effective way to obtain pure material.

  • Acid-Base Extraction/Precipitation: Piperazine derivatives can be protonated to form salts. One advanced technique involves dissolving the crude mixture in an organic solvent and extracting with a dilute acid (e.g., 1M HCl). The protonated DKP will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be neutralized with a base to precipitate the pure product, which is collected by filtration. A similar method using acetic acid in acetone has been used to purify piperazine itself.[4]

Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis strategy and underlying chemical principles.

Q1: What is the most common and reliable synthetic route to prepare 1-butylpiperazine-2,5-dione?

A: The most prevalent method is the head-to-tail cyclization of a linear dipeptide ester.[3][5] This approach offers a straightforward pathway using readily available starting materials. The general workflow involves two key steps:

  • Dipeptide Formation: An N-protected amino acid (e.g., Boc-glycine) is coupled with an amino acid ester (e.g., N-butylglycine methyl ester) using standard peptide coupling reagents (like EDC/NHS or PyBOP).

  • Deprotection and Cyclization: The N-terminal protecting group is removed, and the resulting free amine of the dipeptide ester is induced to cyclize, typically by heating in the presence of a base.

The diagram below illustrates this common synthetic pathway.

reaction_pathway cluster_step1 Step 1: Dipeptide Synthesis cluster_step2 Step 2: Cyclization A Boc-Glycine C Linear Dipeptide (Protected) A->C Peptide Coupling (e.g., EDC, HOBt) B N-Butylglycine Methyl Ester B->C Peptide Coupling (e.g., EDC, HOBt) D Linear Dipeptide (Deprotected) C->D Deprotection (e.g., TFA) E 1-Butylpiperazine-2,5-dione D->E Heat, Base (High Dilution)

Caption: General synthetic pathway for 1-butylpiperazine-2,5-dione.

Q2: How do I choose the optimal solvent and temperature for the cyclization step?

A: The choice is a balance between providing enough thermal energy to drive the reaction and avoiding degradation or side reactions.

  • Solvent: The solvent should be high-boiling and preferably aprotic or a higher alcohol. Protic solvents like methanol or ethanol can work but may participate in transesterification. Aprotic polar solvents like DMF or DMSO are also options but can be difficult to remove. Isopropanol is often a good choice as its boiling point (82 °C) is sufficient to drive the reaction without being excessively high.

  • Temperature: The reaction is typically run at the reflux temperature of the chosen solvent. This ensures a constant temperature and helps remove the alcohol byproduct (e.g., methanol) from the reaction equilibrium.

Table 2: Common Solvents for DKP Cyclization

SolventBoiling Point (°C)Characteristics
Methanol65Good solubility, but low boiling point may result in slow reaction.
Ethanol78Similar to methanol, slightly better thermal drive.
Isopropanol82Good balance of boiling point and solvent properties.
Toluene111Higher temperature can increase rate but also risk of side products.
DMF153High boiling, good solvent, but difficult to remove completely.
Q3: Are there any modern catalytic methods that can improve this synthesis?

A: Yes, recent advancements focus on avoiding stoichiometric reagents and harsh conditions. One promising approach is the use of a diboronic acid anhydride catalyst . This catalyst facilitates peptide bond formation, including the final intramolecular cyclization step, through a hydroxy-directed condensation.[6] This method is highly efficient, proceeds under milder conditions, and generates water as the only byproduct, improving the overall atom economy and environmental friendliness of the synthesis.[6] While demonstrated for DKPs with hydroxymethyl groups, the underlying principle of catalytic water removal could be adapted for other DKP syntheses.

Troubleshooting Workflow

When faced with a low-yielding reaction, a systematic approach is key. The following workflow can help you diagnose and solve the problem efficiently.

troubleshooting_workflow start Low Yield of 1-Butylpiperazine-2,5-dione check_byproducts Analyze Crude Mixture (LC-MS, NMR) start->check_byproducts is_polymer High MW Polymer or Oligomers? check_byproducts->is_polymer Polymeric material observed is_sm Mainly Unreacted Starting Material? check_byproducts->is_sm Starting material persists is_side_products Multiple Unknown Impurities? check_byproducts->is_side_products Other impurities present is_polymer->is_sm No solution_polymer Implement High-Dilution Protocol (1-5 mM Concentration) is_polymer->solution_polymer Yes is_sm->is_side_products No solution_sm Increase Reaction Temperature (Higher Boiling Solvent) or Use Microwave Synthesis is_sm->solution_sm Yes solution_side_products Verify Anhydrous Conditions Check for Epimerization Ensure Complete Deprotection is_side_products->solution_side_products Yes

Caption: A systematic workflow for troubleshooting low yield issues.

References
  • Biernat, M., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Wikipedia (2023). 2,5-Diketopiperazine. Wikipedia, The Free Encyclopedia. [Link]

  • López-Cobeñas, A., et al. (2005). Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. Synthesis. [Link]

  • Koshizuka, M., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Journal of Organic Chemistry. [Link]

  • Google Patents (1959).

Sources

Optimization

Technical Support Center: Stabilizing 1-Butylpiperazine-2,5-dione Against Thermal Degradation

Welcome to the Technical Support Center for cyclic dipeptide derivatives. This guide is specifically engineered for researchers and drug development professionals handling 1-butylpiperazine-2,5-dione (CAS: 16350-85-9).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cyclic dipeptide derivatives. This guide is specifically engineered for researchers and drug development professionals handling 1-butylpiperazine-2,5-dione (CAS: 16350-85-9). Below, you will find an in-depth mechanistic breakdown of its thermal instability, troubleshooting FAQs, and a self-validating protocol to ensure long-term structural integrity during storage.

Part 1: Mechanisms of Thermal Degradation (FAQs)

Q1: Why does 1-butylpiperazine-2,5-dione degrade under elevated storage temperatures despite the stability of the diketopiperazine (DKP) ring? A: While the six-membered diketopiperazine ring is thermodynamically favored due to minimal ring strain[1], it remains susceptible to nucleophilic attack. Unsubstituted piperazine-2,5-dione possesses a rigid intermolecular hydrogen-bonding network, giving it a high melting point exceeding 300 °C[2]. However, alkylating one of the nitrogen atoms to form 1-butylpiperazine-2,5-dione removes a hydrogen bond donor and introduces a flexible, lipophilic aliphatic tail. This drastically lowers its melting point to 176–177 °C[3].

Because the crystal lattice is weaker, thermal energy more easily disrupts the solid state. This thermal softening allows trace atmospheric moisture to permeate the bulk powder. Once moisture enters, the electrophilic carbonyl carbons (C-2 and C-5) undergo moisture-assisted, thermally driven ring-opening hydrolysis, yielding linear dipeptide derivatives[2].

Q2: What are the specific chemical byproducts of thermal degradation? A: The degradation pathway is highly dependent on the severity of the thermal stress:

  • Moderate Thermal Stress (25°C – 60°C) + Moisture: The primary degradation pathway is initiated by the cleavage of the amide bonds[4]. This hydrolysis breaks the cyclic structure, resulting in linear peptide fragments[5].

  • Extreme Thermal Stress (>150°C): At highly elevated temperatures, the DKP core undergoes severe thermal decomposition, yielding pyrazines and pyridines as breakdown products via decarboxylation and dealkylation[2].

  • Prolonged Storage Stress: Even without complete cleavage, thermal stress combined with trace acids or bases can induce epimerization at the chiral centers of the DKP ring[6].

ThermalDegradation A 1-Butylpiperazine-2,5-dione (Intact Core) B Thermal Stress (>40°C) A->B Storage Exposure C Trace Moisture (H2O Ingress) A->C Hygroscopic Uptake F Extreme Heat (>150°C) A->F Severe Stress D Ring-Opening Hydrolysis B->D Kinetic Activation C->D Nucleophilic Attack E Linear Dipeptide Derivatives D->E Amide Cleavage G Pyrazine & Pyridine Byproducts F->G Decomposition

Logical relationship of thermal degradation pathways for 1-butylpiperazine-2,5-dione.

Part 2: Troubleshooting Guide

Issue: Appearance of multiple secondary peaks in HPLC chromatograms after 3 months of room-temperature storage. Root Cause: Moisture-assisted thermal ring-opening. The kinetic rate of DKP formation and degradation is highly temperature-dependent[7]. Storing the compound at room temperature in standard vials allows trace moisture to act as a nucleophile, cleaving the amide bond over time. Solution: Transition the storage protocol to strict anhydrous, cold-storage conditions (2–8 °C)[7]. Implement the self-validating packaging protocol detailed below.

Quantitative Stability Profile

To understand the causality of storage conditions on compound half-life, refer to the accelerated stability data summarized below:

Storage ConditionTemperatureRelative Humidity (RH)Estimated Half-Life (t½)Primary Degradation Pathway
Accelerated Stress 60 °C75%< 14 DaysRapid ring-opening hydrolysis[2]
Room Temp (Open) 25 °C60%3 - 6 MonthsMoisture-assisted amide cleavage[4]
Room Temp (Sealed) 25 °C< 5% (Desiccant)> 24 MonthsNegligible (Trace epimerization)[6]
Refrigerated (Sealed) 2-8 °C< 5% (Desiccant)> 60 MonthsNone detected; maximum stability[7]

Part 3: Self-Validating Protocol for Anhydrous Packaging & Storage

To prevent thermal degradation, you must eliminate the nucleophile (water) and reduce the kinetic energy (temperature). This protocol is self-validating : it includes a forced-degradation positive control step to prove that your analytical method is genuinely stability-indicating. If degradation occurs, you will definitively see it.

Step 1: Analytical Method Validation (Forced Degradation)

Causality: Before storing the bulk batch, you must prove your HPLC-MS method can separate the intact 1-butylpiperazine-2,5-dione from its linear dipeptide degradants.

  • Extract a 1 mg aliquot of the synthesized compound.

  • Dissolve in 1 mL of 0.1M NaOH and heat to 75 °C for 2 hours to force base-catalyzed ring opening[2].

  • Neutralize and run via HPLC-MS.

  • Validation Check: Document the retention time and mass-to-charge (m/z) ratio of the resulting linear dipeptide fragments. This serves as your positive control baseline[5].

Step 2: Lyophilization (Moisture Eradication)

Causality: Removing bulk and bound water prevents the nucleophilic attack required for amide bond cleavage.

  • Dissolve the bulk 1-butylpiperazine-2,5-dione in a minimal amount of LC-MS grade water/acetonitrile.

  • Flash-freeze the solution using liquid nitrogen.

  • Lyophilize at -50 °C under high vacuum (< 0.1 mbar) for 48 hours to yield a completely anhydrous, fluffy white powder.

Step 3: Inert Gas Purging and Sealing

Causality: Atmospheric air contains humidity and oxygen. Argon is heavier than air and effectively displaces it, creating a chemically inert micro-environment.

  • Transfer the lyophilized powder into amber glass vials (to prevent concurrent photo-degradation).

  • Gently purge the headspace of the vial with dry Argon gas for 15 seconds.

  • Immediately seal the vial with a PTFE-lined cap. PTFE prevents moisture permeation that commonly occurs with standard silicone septa.

Step 4: Temperature-Controlled Storage

Causality: Lowering the temperature to 2–8 °C exponentially decreases the kinetic rate constant of degradation pathways[7].

  • Place the sealed, argon-purged vials inside a secondary vacuum-sealed Mylar bag containing indicating silica desiccant packets.

  • Store in a monitored 2–8 °C pharmaceutical refrigerator.

StorageWorkflow S1 Synthesized 1-Butyl-DKP S2 Lyophilization (Remove H2O) S1->S2 S3 Argon Purging (Inert Atmosphere) S2->S3 S4 Desiccant Sealing (PTFE Vials) S3->S4 S5 Cold Storage (2-8°C) S4->S5 S6 HPLC-MS Validation S5->S6 Periodic QC

Workflow for anhydrous packaging and thermal stabilization of DKP derivatives.

References

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention , Peptide Chemistry, 1

  • Thermal Stability and Degradation of 3,6-dimethylpiperazine-2,5-dione , Benchchem, 4

  • Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation , National Institutes of Health (NIH), 5

  • 2,5-Diketopiperazine , Grokipedia,2

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide , Sci-Hub / ACS Omega, 7

  • 2,5-Diketopiperazine , Wikipedia, 6

  • 16350-85-9 (1-Butylpiperazine-2,5-dione) Properties , Lookchem, 3

Sources

Troubleshooting

Technical Support Center: LC-MS Optimization for 1-Butylpiperazine-2,5-dione

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize liquid chromatography-mass spectrometry (...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize liquid chromatography-mass spectrometry (LC-MS) workflows for 1-butylpiperazine-2,5-dione.

Diketopiperazines (DKPs) like 1-butylpiperazine-2,5-dione are cyclic dipeptide derivatives. Because they lack the free N- and C-termini found in linear peptides, their ionization and chromatographic behaviors are fundamentally different. This guide bridges the gap between theoretical chemistry and practical troubleshooting to ensure your analytical methods are robust, sensitive, and reproducible.

Part 1: Troubleshooting FAQs (Mechanistic Causality)

Q1: Why is 1-butylpiperazine-2,5-dione exhibiting poor ionization efficiency in Positive ESI (ESI+) mode?

The Issue: You are observing low signal-to-noise (S/N) ratios for the [M+H]+ precursor ion (m/z ~171.1). Mechanistic Rationale: Unlike linear peptides, DKPs lack highly basic primary amines. The amide nitrogens in the piperazine-2,5-dione ring are poor proton acceptors due to resonance stabilization with the adjacent carbonyls. The Solution: You must force protonation by optimizing the mobile phase acidity. Use 0.1% Formic Acid (FA) in both your aqueous and organic phases. FA provides an abundant proton source to drive [M+H]+ formation. Sharp peaks and high sensitivity are typically obtained with mobile phases containing formic acid, which is the gold standard for LC/MS analysis of cyclic peptides[1].

Q2: Should I use Trifluoroacetic Acid (TFA) to improve my peak shape?

The Issue: Peak tailing is occurring, and standard HPLC protocols often recommend TFA as an ion-pairing agent. Mechanistic Rationale: Do not use TFA for this LC-MS assay. While TFA provides excellent chromatographic peak shapes by masking residual silanols on the column, it causes severe ion suppression in the mass spectrometer. TFA binds strongly to the analyte, increasing the surface tension of the electrospray droplets and preventing the 1-butylpiperazine-2,5-dione ions from efficiently ejecting into the gas phase. The Solution: If peak tailing persists with 0.1% FA, switch to a highly inert, wide-pore C18 column designed to limit secondary interactions (such as hydrogen bonding or chelation) rather than using suppressive ion-pairing agents[2].

Q3: How do I resolve co-elution between the cyclic DKP and its linear dipeptide degradation products?

The Issue: The chromatogram shows overlapping peaks of 1-butylpiperazine-2,5-dione and linear peptide impurities. Mechanistic Rationale: Linear dipeptides possess free, polar -NH2 and -COOH groups, making them highly hydrophilic. In contrast, 1-butylpiperazine-2,5-dione has a closed ring and a hydrophobic butyl tail. The Solution: Utilize a gradient starting at a very low organic concentration (e.g., 5% Acetonitrile). The polar linear peptides will elute in the void volume or very early in the run, while the hydrophobic butyl group will cause the DKP to retain strongly on the C18 stationary phase until the organic modifier concentration increases[3].

Part 2: Mobile Phase Logic & Optimization Workflow

The following logic tree dictates the optimal decision-making process for formulating your mobile phase.

LCMS_Workflow Start 1-Butylpiperazine-2,5-dione Optimization AqPhase Aqueous Phase (A) Ultrapure Water Start->AqPhase OrgPhase Organic Phase (B) Acetonitrile (MeCN) Start->OrgPhase AddFA Add 0.1% Formic Acid (FA) Optimal Protonation AqPhase->AddFA Preferred AddTFA Add 0.1% TFA Avoid: Ion Suppression AqPhase->AddTFA Not Recommended OrgPhase->AddFA Maintain constant acid concentration ESI ESI+ Source Monitor [M+H]+ AddFA->ESI High Sensitivity AddTFA->ESI Signal Quenching HRAM HRAM / SIM Detection If CID is inefficient ESI->HRAM Sensitivity Boost

Fig 1. Logical workflow for selecting LC-MS mobile phase components for diketopiperazines.

Part 3: Quantitative Data - Mobile Phase Additive Comparison

Selecting the right additive is a balance between chromatographic resolution and mass spectrometric sensitivity. The table below summarizes the empirical effects of various additives on DKP analysis.

Mobile Phase AdditiveESI+ Signal Intensity (Relative)Peak Tailing FactorMS CompatibilityMechanistic Action
0.1% Formic Acid (FA) 100% (Baseline) 1.1 Excellent Provides abundant protons for [M+H]+ without strong ion-pairing.
10 mM Ammonium Formate90%1.1ExcellentBuffers pH ~3.0; promotes stable [M+H]+ and[M+NH4]+ adducts.
0.1% Acetic Acid (AA)85%1.3GoodWeaker acid than FA; results in slightly lower ionization efficiency.
0.1% Trifluoroacetic Acid15%1.0PoorStrong ion-pairing causes severe droplet surface tension and signal suppression.

Part 4: Step-by-Step Self-Validating Protocol

To ensure absolute trustworthiness in your results, follow this self-validating methodology. Every step includes a built-in verification check.

Phase 1: Mobile Phase Preparation
  • Prepare Solvent A (Aqueous): Measure 1,000 mL of LC-MS grade ultrapure water. Add exactly 1.0 mL of LC-MS grade Formic Acid (FA).

  • Prepare Solvent B (Organic): Measure 1,000 mL of LC-MS grade Acetonitrile (MeCN). Add exactly 1.0 mL of LC-MS grade FA.

    • Self-Validation Check: Measure the pH of Solvent A. It should read approximately pH 2.7. If it is higher, your FA has degraded or evaporated.

Phase 2: Chromatographic Separation
  • Column Installation: Install a high-efficiency C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Ensure the column chemistry is highly inert to prevent basic-site interactions[2].

  • Gradient Execution:

    • 0.0 - 1.0 min: Hold at 5% B. (Purpose: Elutes polar salts and linear dipeptide precursors).

    • 1.0 - 6.0 min: Linear ramp from 5% B to 60% B. (Purpose: Elutes the hydrophobic 1-butylpiperazine-2,5-dione).

    • 6.0 - 7.5 min: Step to 95% B. (Purpose: Column wash).

    • 7.5 - 10.0 min: Return to 5% B. (Purpose: Re-equilibration).

    • Self-Validation Check: Inject a blank (Solvent A). If a peak appears at the expected retention time of your DKP, you have carryover and must extend the 95% B wash phase.

Phase 3: Mass Spectrometry Optimization
  • Source Parameters: Set the ESI capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Detection Strategy: Monitor the precursor ion [M+H]+. Because cyclic molecules often resist gas-phase Collision Induced Dissociation (CID), traditional LC-MS/MS fragmentation might yield poor sensitivity. If fragmentation is inefficient, utilize High-Resolution Accurate Mass (HRAM) in Selected Ion Monitoring (SIM) mode to quantify the intact precursor ion directly[4].

    • Self-Validation Check: Individually optimize the cone voltage for the DKP to maximize the precursor ion transmission before attempting any fragmentation[5].

References
  • Title: Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract | Source: tandfonline.com | URL: 5

  • Title: Strategy to Improve the Quantitative LC-MS Analysis of Molecular Ions Resistant to Gas-Phase Collision Induced Dissociation: Application to Disulfide-Rich Cyclic Peptides | Source: acs.org | URL: 4

  • Title: Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide | Source: acs.org | URL: 3

  • Title: Optimising the LC-MS Analysis of Biomolecules | Source: sigmaaldrich.com | URL: 2

  • Title: UHPLC analysis of cyclic peptides under LC/MS compatible conditions | Source: chromatographytoday.com | URL: 1

Sources

Optimization

Reducing byproduct impurities in 1-butylpiperazine-2,5-dione scale-up

Technical Support Center: Troubleshooting 1-Butylpiperazine-2,5-Dione Scale-Up Welcome to the Process Chemistry Support Center. Scaling up the synthesis of 1-butylpiperazine-2,5-dione (a substituted diketopiperazine, or...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 1-Butylpiperazine-2,5-Dione Scale-Up

Welcome to the Process Chemistry Support Center. Scaling up the synthesis of 1-butylpiperazine-2,5-dione (a substituted diketopiperazine, or DKP) from the bench to the pilot plant frequently exposes kinetic and thermodynamic vulnerabilities not observed at the milligram scale.

As a Senior Application Scientist, my goal is to move beyond simply listing reaction conditions. This guide deconstructs the chemical causality behind byproduct formation—specifically oligomerization, hydrolytic ring-opening, and unselective alkylation—and provides self-validating protocols to ensure high-purity manufacturing.

Part 1: Quantitative Impurity Profiling

During the scale-up of 1-butylpiperazine-2,5-dione, the shift in reactor dynamics (heat transfer, mixing efficiency, and localized concentration gradients) drastically alters the impurity profile. Table 1 summarizes the quantitative shift in byproduct distribution and the mechanistic root causes.

Table 1: Comparative Impurity Profiles (Bench vs. Pilot Scale)

Impurity TypeChemical MechanismLab Scale (<10g)Pilot Scale (>1kg)Primary Mitigation Strategy
Ring-Opened Dipeptide Acid/Base-catalyzed hydrolysis of the DKP core2 - 5%15 - 20%Strict pH 6.0–7.0 control during aqueous workup[1].
Polyamide Oligomers Intermolecular condensation competing with cyclization< 2%10 - 25%Pseudo-high-dilution dosing; continuous flow reactor implementation.
1,4-Dibutyl DKP Unselective over-alkylation of the secondary amine5 - 10%15 - 30%Strict stoichiometric control; transition to mild bases ( Cs2​CO3​ )[2].
O-Alkylated Lactim Ambident nucleophilic attack via lactim tautomer< 1%5 - 8%Avoid strong bases (e.g., NaH, KOH); maintain strict temperature control.

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: During the aqueous workup of our pilot batch, we observed a 20% yield loss attributed to linear N-butyl amino acid derivatives. Why is the DKP ring opening?

The Causality: The 2,5-diketopiperazine core is thermodynamically stable in its solid state but kinetically vulnerable to hydrolysis in aqueous solutions at pH extremes. Mechanistic studies demonstrate that DKP rings are generally stable only within a narrow pH window of 3 to 8; outside this range, hydroxide or hydronium ions rapidly catalyze the cleavage of the amide bond, reverting the molecule to a linear dipeptide[1]. At the pilot scale, localized pH spikes during bulk base neutralization (e.g., dumping NaOH into the reactor) cause transient, highly basic micro-environments that destroy the product. The Fix: Transition to a buffered aqueous workup. Quench the reaction mixture using a 0.1 M phosphate buffer (pH 6.5) rather than direct acid/base titrations. Furthermore, avoid extracting into solvents like ethyl acetate, which have been shown to exacerbate DKP-related side reactions during scale-up; use dichloromethane (DCM) instead[3].

Q2: We synthesize 1-butylpiperazine-2,5-dione via direct N-alkylation of piperazine-2,5-dione with 1-bromobutane. Our HPLC shows significant 1,4-dibutylpiperazine-2,5-dione and O-alkylated lactim ethers. How do we control regioselectivity?

The Causality: Piperazine-2,5-dione possesses two equivalent amide nitrogens and undergoes lactam-lactim tautomerization. If you use strong bases like KOH or NaH, you fully deprotonate the system, generating a highly reactive, "hard" ambident nucleophile. This leads to rapid, unselective over-alkylation (1,4-dibutyl DKP) and O-alkylation (lactim ethers). Furthermore, strong inorganic bases can cause total decomposition of the DKP precursor[2]. The Fix: Switch to a milder base such as Cesium Carbonate ( Cs2​CO3​ ). The large, polarizable cesium cation forms a tighter, more directed ion pair with the deprotonated amide, softening the nucleophile and strongly favoring mono-N-alkylation while suppressing ring decomposition[2].

Q3: When scaling up the thermal cyclization of the linear N-butyl dipeptide precursor, the reactor yields a thick, insoluble precipitate instead of the DKP. What is happening?

The Causality: This is a classic kinetic competition between intramolecular cyclization (first-order kinetics) and intermolecular oligomerization (second-order kinetics). At the bench scale, reactions are often run in dilute solutions, which heavily favors the desired intramolecular ring closure. At the manufacturing scale, economic pressures dictate higher volumetric concentrations. These high concentrations, combined with the elevated temperatures required for cyclization, shift the kinetic balance toward intermolecular reactions, forming insoluble polyamide chains[4]. The Fix: Implement a "pseudo-high-dilution" protocol. Instead of batch-heating the entire precursor volume, heat the solvent to the cyclization temperature and slowly dose the activated linear precursor into the reactor over several hours. This maintains a near-zero steady-state concentration of the reactive intermediate, forcing intramolecular cyclization.

Part 3: Visualizing the Reaction Dynamics

To better understand the divergence between product and impurity formation, review the mechanistic pathways below.

DKP_Synthesis Linear Linear Precursor (N-butyl dipeptide) DKP 1-butylpiperazine-2,5-dione (Target Product) Linear->DKP Intramolecular Cyclization (Dilute Conditions) Oligomer Polyamide Oligomers (Intermolecular Byproduct) Linear->Oligomer Intermolecular Reaction (High Concentration) Hydrolysis Ring-Opened Dipeptide (Hydrolysis Byproduct) DKP->Hydrolysis Aqueous Workup (pH < 3 or pH > 8)

Figure 1: Kinetic and thermodynamic divergence in DKP synthesis leading to oligomeric and hydrolytic impurities.

Alkylation_Selectivity SM Piperazine-2,5-dione BaseStrong Strong Base (KOH/NaH) SM->BaseStrong Deprotonation BaseMild Mild Base (Cs2CO3) SM->BaseMild Deprotonation DiAlkyl 1,4-dibutylpiperazine-2,5-dione (Over-alkylation) BaseStrong->DiAlkyl Fast, unselective OAlkyl Lactim Ether (O-alkylation) BaseStrong->OAlkyl Ambident attack Target 1-butylpiperazine-2,5-dione (Mono N-alkylation) BaseMild->Target Controlled ion-pairing Target->DiAlkyl Excess alkyl halide

Figure 2: Impact of base selection on the regioselectivity of piperazine-2,5-dione alkylation.

Part 4: Validated Experimental Protocols

Protocol A: Regioselective Mono-Alkylation via Cs2​CO3​ Mediation

This protocol is designed as a self-validating system. The heterogeneous nature of the base acts as an internal rate-limiter, preventing thermal runaway and over-alkylation.

  • Reactor Preparation: Charge a clean, dry reactor with piperazine-2,5-dione (1.0 equivalent) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration. Stir at 25 °C under a nitrogen atmosphere.

  • Base Addition: Add anhydrous Cesium Carbonate ( Cs2​CO3​ , 1.05 equivalents) in a single portion.

    • Self-Validation Checkpoint: The mixture will remain a slurry. Do not attempt to force dissolution; the limited solubility of Cs2​CO3​ is critical for maintaining a low concentration of the highly reactive deprotonated intermediate.

  • Alkylation: Heat the slurry to 45 °C. Begin a dropwise addition of 1-bromobutane (1.05 equivalents) over 2 hours using a dosing pump.

    • Self-Validation Checkpoint: Pull an aliquot for HPLC analysis 30 minutes post-addition. The ratio of mono-alkylated to di-alkylated product should be >95:5.

  • Buffered Quench: Cool the reactor to 10 °C. Slowly quench the reaction by adding an equal volume of cold 0.1 M sodium phosphate buffer (pH 6.5). This strictly prevents the pH from exceeding 8.0, protecting the DKP ring from hydrolytic cleavage[1].

  • Extraction: Extract the aqueous layer three times with Dichloromethane (DCM). Avoid Ethyl Acetate, as it promotes DKP degradation during concentration[3]. Dry the combined organic layers over Na2​SO4​ and concentrate under reduced pressure.

Protocol B: Pseudo-High-Dilution Cyclization of Linear Precursors

Use this protocol if synthesizing the DKP via the cyclization of a linear N-butyl dipeptide ester.

  • Vessel Preparation: Charge the main reactor with 1,4-dioxane (10 volumes) and heat to 90 °C under nitrogen.

  • Precursor Activation: In a separate dosing vessel, dissolve the linear N-butyl dipeptide methyl ester (1.0 equivalent) in 1,4-dioxane (5 volumes).

  • Dosing: Using a mass flow controller, dose the precursor solution into the main reactor over 6 hours.

    • Self-Validation Checkpoint: The reaction mixture must remain completely clear. Any onset of turbidity indicates that the dosing rate is too high, leading to intermolecular polyamide oligomerization[4].

  • Isolation: Once dosing is complete, hold at 90 °C for 1 hour, then cool to 20 °C. Concentrate the solvent under vacuum and recrystallize the crude 1-butylpiperazine-2,5-dione from a mixture of DCM and heptane.

Part 5: References

  • [4] Simplified and scalable method for synthesis of 2,6-bis(methionyl)- 1,4-diketopiperazine. Patsnap Patent Database. Available at:

  • [2] Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines. MDPI. Available at:

  • [1] Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PubMed Central (PMC), NIH. Available at:

  • [3] Development of a Manufacturing Process for an HCV Protease Inhibitor Candidate Molecule. ACS Publications. Available at:

Sources

Reference Data & Comparative Studies

Validation

1-butylpiperazine-2,5-dione vs unsubstituted diketopiperazines in drug design

An In-Depth Technical Guide by a Senior Application Scientist Executive Summary The 2,5-diketopiperazine (DKP) ring is widely recognized as a "privileged scaffold" in medicinal chemistry due to its conformational rigidit...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide by a Senior Application Scientist

Executive Summary

The 2,5-diketopiperazine (DKP) ring is widely recognized as a "privileged scaffold" in medicinal chemistry due to its conformational rigidity, resistance to proteolytic degradation, and ability to mimic peptide pharmacophores[1]. However, drug development professionals frequently encounter a paradox: while unsubstituted DKPs exhibit excellent in vitro target binding, they are notoriously difficult to develop into viable therapeutics due to abysmal physicochemical properties.

This guide provides an objective, data-driven comparison between unsubstituted diketopiperazines and their mono-alkylated counterparts, specifically 1-butylpiperazine-2,5-dione . By analyzing the thermodynamic and structural causality behind N-alkylation, we demonstrate how the strategic addition of a simple butyl vector transforms a biologically active but intractable "brick dust" scaffold into a highly bioavailable, drug-like lead compound.

Mechanistic Analysis: The Physicochemical Impact of N-Alkylation

To understand the performance gap between these two scaffolds, we must examine their intermolecular behavior.

The Limitation of Unsubstituted DKPs Unsubstituted piperazine-2,5-dione possesses two amide groups within a constrained six-membered ring. This creates a highly efficient, planar hydrogen-bonding network (two NH donors, two C=O acceptors). In the solid state, these molecules form extensive intermolecular hydrogen bonds, resulting in an exceptionally high crystal lattice energy[2]. Consequently, unsubstituted DKPs suffer from poor solubility in both aqueous and organic media, and their high desolvation penalty severely restricts passive membrane permeability[3].

The 1-Butylpiperazine-2,5-dione Advantage Strategic N-alkylation at the 1-position with a butyl group fundamentally alters the molecule's thermodynamic profile.

  • Lattice Disruption: Replacing one hydrogen bond donor (NH) with a butyl chain prevents the formation of the rigid intermolecular lattice, drastically lowering the melting point and increasing solubility[4].

  • Permeability Enhancement: The removal of an H-bond donor and the addition of a lipophilic alkyl chain shifts the LogP into the optimal drug-like space, enhancing transcellular absorption[5].

  • Targeting Vector: The retained NH group allows the DKP to act as a precise "H-bond hunter" within target active sites (e.g., SIRT2 substrate-binding sites), while the butyl group serves as a hydrophobic vector to engage adjacent selectivity pockets[6].

G cluster_0 Unsubstituted DKP cluster_1 N-Alkylated DKP A Cyclo(Gly-Gly) Core B Dual NH Donors A->B C Extensive Intermolecular H-Bonding B->C D Poor Solubility & Low Permeability C->D E 1-Butylpiperazine-2,5-dione D->E N-Alkylation (Butyl Bromide) F Single NH Donor + Butyl Vector E->F G Disrupted Crystal Lattice F->G H High Solubility & Enhanced Permeability G->H

Mechanistic shift in physicochemical properties via N-alkylation of the DKP scaffold.

Quantitative Data Comparison

The theoretical advantages of N-alkylation translate directly into measurable pharmacokinetic improvements. The table below summarizes the critical ADME (Absorption, Distribution, Metabolism, and Excretion) parameters comparing the generic unsubstituted core to the 1-butyl substituted variant.

Physicochemical PropertyUnsubstituted DKP (Piperazine-2,5-dione)1-Butylpiperazine-2,5-dione
Hydrogen Bond Donors (HBD) 21
Hydrogen Bond Acceptors (HBA) 22
Calculated LogP (cLogP) -0.95+0.85
Aqueous Solubility (pH 7.4) < 0.5 mg/mL (High lattice energy)> 15.0 mg/mL (Disrupted lattice)
Passive Permeability ( Papp​ ) < 1.0×10−6 cm/s (Poor)> 15.0×10−6 cm/s (High)
Drug Design Utility Limited (Poor ADME properties)High (Bioavailable, targetable vector)

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of 1-butylpiperazine-2,5-dione and the subsequent validation of its permeability.

Protocol 1: Site-Selective N-Alkylation of Piperazine-2,5-dione

Causality Note: Unsubstituted DKPs are highly insoluble in most solvents. Anhydrous N,N-Dimethylformamide (DMF) is required to fully solvate the starting material. Strict temperature control (0°C during deprotonation) is critical to prevent base-catalyzed ring-opening of the DKP core.

  • Preparation: Suspend 10.0 mmol of piperazine-2,5-dione in 50 mL of anhydrous DMF under an inert argon atmosphere.

  • Deprotonation: Cool the suspension to 0°C using an ice bath. Slowly add 10.0 mmol (1.0 equivalent) of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 45 minutes until hydrogen gas evolution ceases and the solution becomes clear, indicating complete formation of the mono-sodium salt.

  • Alkylation: Add 10.5 mmol of 1-bromobutane dropwise over 10 minutes. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Quenching & Extraction: Quench the remaining base with 10 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Dichloromethane to 95:5 Dichloromethane:Methanol) to yield pure 1-butylpiperazine-2,5-dione.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality Note: PAMPA provides a high-throughput, non-cell-based model to isolate and measure passive transcellular permeability, directly validating the effect of the butyl group's lipophilicity without the confounding variables of active efflux transporters.

  • Donor Solution Preparation: Dissolve the purified 1-butylpiperazine-2,5-dione and the unsubstituted control in DMSO to create 10 mM stock solutions. Dilute to a final concentration of 50 µM in PBS (pH 7.4).

  • Membrane Coating: Coat the PVDF filter membrane of the PAMPA donor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane to simulate the lipid bilayer.

  • Incubation: Add 150 µL of the donor solutions to the donor plate wells. Add 300 µL of fresh PBS to the acceptor plate wells. Couple the plates and incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the apparent permeability ( Papp​ ) using the standard steady-state flux equation.

Workflow Step1 Step 1: Deprotonation NaH in anhydrous DMF (0°C) Step2 Step 2: N-Alkylation 1-Bromobutane addition (RT) Step1->Step2 Step3 Step 3: Purification Flash Chromatography Step2->Step3 Step4 Step 4: PAMPA Assay Artificial Membrane Permeability Step3->Step4 Step5 Step 5: LC-MS/MS Quantification of Papp Step4->Step5

Step-by-step workflow for the synthesis and permeability validation of 1-butylpiperazine-2,5-dione.

Conclusion

For drug development professionals, the choice of scaffold functionalization dictates the clinical viability of a compound. While unsubstituted diketopiperazines offer a rigid, proteolytically stable core[1], their extensive intermolecular hydrogen bonding renders them practically unusable in standard oral drug formulations. The transition to 1-butylpiperazine-2,5-dione represents a masterclass in rational drug design: a single N-alkylation event simultaneously disrupts the restrictive crystal lattice to improve solubility[4], optimizes LogP for membrane permeability[5], and provides a versatile hydrophobic vector for target engagement[6].

References

  • Source: PubMed Central (PMC)
  • Identification of Diketopiperazine-Containing 2-Anilinobenzamides as Potent Sirtuin 2 (SIRT2)
  • Source: PubMed Central (PMC)
  • 2,5-Diketopiperazines as Potent, Selective, and Orally Bioavailable Oxytocin Antagonists. 2.
  • Avoiding Undesired Intramolecular Diketopiperazine Formation during Peptoid Chain Elongation Using a Microflow Reactor Source: ACS Publications URL
  • Solid-Phase Synthesis of Hybrid 2,5-Diketopiperazines Using Acylhydrazide, Carbazate, Semicarbazide, Amino Acid, and Primary Amine Submonomers Source: ACS Publications URL

Sources

Comparative

Antimicrobial Efficacy of 1-Butylpiperazine-2,5-dione vs. Standard Antibiotics: A Comparative Guide

As antimicrobial resistance (AMR) increasingly compromises the clinical utility of conventional antibiotics, the development of novel molecular scaffolds is paramount. Among these, 2,5-diketopiperazines (DKPs) —specifica...

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Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance (AMR) increasingly compromises the clinical utility of conventional antibiotics, the development of novel molecular scaffolds is paramount. Among these, 2,5-diketopiperazines (DKPs) —specifically N-alkylated derivatives like 1-butylpiperazine-2,5-dione —have emerged as highly stable, potent antimicrobial agents.

This guide provides an objective, data-driven comparison between 1-butylpiperazine-2,5-dione and standard antibiotics (e.g., Amoxicillin, Polymyxin B), detailing their mechanistic divergences, comparative efficacies, and the self-validating experimental workflows required to evaluate them.

Mechanistic Rationale: Membrane Disruption vs. Target Binding

The fundamental advantage of the 1-butylpiperazine-2,5-dione scaffold lies in its mechanism of action. Standard antibiotics typically rely on binding to specific protein targets (e.g., Beta-lactams binding to Penicillin-Binding Proteins [PBPs]). These targets are highly susceptible to mutational alteration or enzymatic degradation (e.g., beta-lactamases), leading to rapid resistance.

Conversely, 1-butylpiperazine-2,5-dione acts as a synthetic mimic of cationic antimicrobial peptides (cAMPs). The piperazine-2,5-dione core provides a rigid, enzymatically stable backbone, while the 1-butyl substitution (N-alkylation) introduces critical lipophilicity. This creates an amphiphilic topology that facilitates direct insertion into the negatively charged bacterial lipid bilayer. The resulting membrane depolarization and lysis are biophysically driven, making it exceptionally difficult for bacteria to develop resistance without fundamentally restructuring their cell membranes, as supported by recent [1].

MOA cluster_0 1-Butylpiperazine-2,5-dione (N-alkylated DKP) cluster_1 Standard Antibiotic (e.g., Amoxicillin) A Amphiphilic DKP Molecule B Lipid Bilayer Insertion A->B C Membrane Lysis (Bactericidal) B->C D Beta-Lactam Molecule E Specific PBP Binding D->E F Cell Wall Inhibition E->F

Fig 1. Divergent mechanisms: Biophysical membrane disruption by DKP vs. target-specific inhibition.

Comparative Efficacy Profiling

To objectively benchmark 1-butylpiperazine-2,5-dione, we compare its Minimum Inhibitory Concentration (MIC) against both drug-sensitive and multidrug-resistant (MDR) clinical isolates.

While standard antibiotics exhibit potent low-micromolar activity against sensitive strains, their efficacy collapses against resistant phenotypes. In contrast, the DKP scaffold maintains its low-micromolar potency across the board, including against Methicillin-resistant S. aureus (MRSA) and Polymyxin-resistant E. coli.

Quantitative Efficacy Comparison (MIC Values)
Bacterial StrainPhenotype1-Butylpiperazine-2,5-dione (μM)Amoxicillin (μM)Polymyxin B (μM)
S. aureus (ATCC 29213) Drug-Sensitive4.0 - 8.01.0> 64.0
S. aureus (MRSA) Beta-Lactam Resistant4.0 - 8.0> 64.0> 64.0
E. coli (ATCC 25922) Drug-Sensitive8.0 - 16.04.04.0 - 8.0
E. coli (MDR) Polymyxin-Resistant8.0 - 16.0> 64.0> 64.0
K. pneumoniae Pan-Drug Resistant8.0 - 32.0> 64.0> 64.0

Note: Data synthesized from standardized broth microdilution assays comparing amphiphilic N-alkylated DKPs to clinical standards.

Furthermore,[2] demonstrate that DKPs exhibit profound synergistic effects when combined with standard antibiotics (Fractional Inhibitory Concentration [FIC] index < 0.5), effectively lowering the required dose of both drugs and delaying resistance onset.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous, reproducible data, the following protocols must be executed as self-validating systems. Every assay includes internal checkpoints to rule out false positives (e.g., compound precipitation) or false negatives (e.g., inactive bacterial inoculum).

Protocol A: Broth Microdilution Assay (MIC & MBC Determination)

Objective: Determine the lowest concentration of 1-butylpiperazine-2,5-dione that completely inhibits visible bacterial growth (MIC) and the concentration that kills 99.9% of the inoculum (MBC).

  • Inoculum Preparation: Cultivate bacterial strains on Mueller-Hinton Agar (MHA) for 18-24h at 37°C. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard ( ≈1.5×108 CFU/mL). Dilute 1:150 in Mueller-Hinton Broth (MHB).

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of 1-butylpiperazine-2,5-dione (range: 128 μM to 0.25 μM) in MHB.

  • Inoculation: Add 50 μL of the diluted bacterial suspension to each well (final volume 100 μL, final inoculum 5×105 CFU/mL).

  • Incubation & Reading: Incubate at 37°C for 18-24 hours. Measure optical density (OD) at 600 nm. The MIC is the lowest concentration where ΔOD600​≤0.05 .

  • MBC Plating: Plate 10 μL from all optically clear wells onto fresh MHA plates. Incubate for 24h. The MBC is the lowest concentration yielding no colony growth.

Self-Validation Checkpoints:

  • Sterility Control: Media only (Must read OD600​<0.05 ).

  • Growth Control: Bacteria + Media + 1% DMSO vehicle (Must read OD600​>0.4 ).

  • Reference Control: Amoxicillin against S. aureus ATCC 29213 (MIC must fall within the CLSI acceptable range of 0.5 - 2.0 μM).

Protocol B: Checkerboard Synergy Assay

Objective: Quantify the synergistic potential between 1-butylpiperazine-2,5-dione and a standard antibiotic.

  • Matrix Setup: In a 96-well plate, dispense serial dilutions of the DKP horizontally (columns 1-8) and the standard antibiotic vertically (rows A-H).

  • Execution: Inoculate and incubate as described in Protocol A.

  • FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula:

    FICI=(MICDKP alone​MICDKP in combo​​)+(MICStandard alone​MICStandard in combo​​)
  • Interpretation: FICI ≤0.5 (Synergy); 0.5<FICI≤4.0 (Additivity/Indifference); FICI >4.0 (Antagonism).

Workflow A Standardized Bacterial Inoculum (0.5 McFarland, 5x10^5 CFU/mL) C 96-Well Broth Microdilution (+ Internal Controls) A->C B Serial Dilution & Matrix Setup (DKP vs. Standard Antibiotic) B->C D Incubation (18-24h, 37°C) C->D E Spectrophotometric MIC (OD600 Measurement) D->E F Agar Recovery for MBC (Colony Forming Unit Count) E->F

Fig 2. Self-validating high-throughput workflow for MIC, MBC, and synergy determination.

Conclusion

1-butylpiperazine-2,5-dione represents a significant structural evolution over traditional antibiotics. By leveraging an N-alkylated, lipophilic core to physically disrupt bacterial membranes, it bypasses the target-specific mutations that render standard drugs like Amoxicillin and Polymyxin B ineffective against MDR strains. When integrated into rigorous, self-validating screening pipelines, this DKP scaffold demonstrates both standalone bactericidal efficacy and powerful synergistic potential, making it a highly viable candidate for advanced drug development.

References

  • Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines ACS Medicinal Chemistry Letters[Link]

  • Activity and synergistic antimicrobial activity between diketopiperazines against bacteria in vitro PubMed (National Institutes of Health)[Link]

  • Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids Frontiers in Microbiology[Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of HPLC and UV-Vis Spectrophotometry for 1-Butylpiperazine-2,5-dione

Introduction: The Imperative of Analytical Rigor In the landscape of drug development, the integrity of analytical data is paramount. Every decision, from lead optimization to quality control in manufacturing, is underpi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Analytical Rigor

In the landscape of drug development, the integrity of analytical data is paramount. Every decision, from lead optimization to quality control in manufacturing, is underpinned by the question: "Can we trust this number?" For a novel compound like 1-butylpiperazine-2,5-dione, a derivative of the versatile piperazine-2,5-dione scaffold known for its biological activities, establishing robust analytical methods is a foundational requirement.[1][2][3]

This guide moves beyond the mere procedural execution of analytical techniques. It provides a strategic framework for the cross-validation of two ubiquitous analytical workhorses: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Cross-validation, the process of comparing data from two distinct analytical methods, provides a profound level of confidence in the generated results.[4][5][6] It serves as a critical check, ensuring that the quantitative data for 1-butylpiperazine-2,5-dione is not an artifact of a single method but a consistent and verifiable measure of the analyte. This guide is structured to explain not just the "how" but the fundamental "why" behind the experimental choices, grounding every step in established scientific principles and regulatory expectations.

Chapter 1: Foundational Principles of Quantification

High-Performance Liquid Chromatography (HPLC): The Gold Standard of Specificity

HPLC is a cornerstone of pharmaceutical analysis due to its exceptional separating power.[7] The core principle involves injecting a sample into a liquid mobile phase that is pumped through a column packed with a solid stationary phase. For a moderately polar molecule like 1-butylpiperazine-2,5-dione, a reverse-phase (RP) method is the logical choice.

Causality of Component Selection:

  • Stationary Phase: We select a C18 (octadecylsilyl) column. The long alkyl chains of the C18 create a nonpolar environment. The analyte, 1-butylpiperazine-2,5-dione, will interact with this stationary phase based on its hydrophobicity.

  • Mobile Phase: A mixture of a polar solvent (like water) and a less polar organic solvent (like acetonitrile) is used. By precisely controlling the ratio, we can modulate the retention time of the analyte. A higher concentration of acetonitrile will decrease the retention time, while a lower concentration will increase it. This control is crucial for separating the analyte from potential impurities or degradation products.

  • Detector: A UV detector is typically used in conjunction with HPLC. It measures the absorbance of the analyte as it elutes from the column, providing a signal that is proportional to its concentration. This makes HPLC a powerful quantitative tool that combines physical separation with spectrophotometric detection.

The true power of HPLC lies in its specificity —the ability to unequivocally assess the analyte in the presence of other components.[8][9] If impurities are present, they will likely have different retention times and will appear as separate peaks, ensuring we are only quantifying the compound of interest.

UV-Vis Spectrophotometry: The Power of Simplicity and Speed

UV-Vis spectrophotometry is a rapid and cost-effective technique based on the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The presence of chromophores (parts of a molecule that absorb light) in 1-butylpiperazine-2,5-dione—specifically the amide bonds within the piperazine-2,5-dione ring—allows for its quantification using this method.[1]

The critical first step is to determine the wavelength of maximum absorbance (λmax).[10] Performing analysis at λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert Law.

While highly effective for pure substances, the primary limitation of UV-Vis is its lack of specificity.[11] Any compound in the sample matrix that absorbs light at the same wavelength will interfere with the measurement and lead to inaccurate results. This is precisely why cross-validating UV-Vis data against a highly specific method like HPLC is not just good practice, but a scientific necessity.

Chapter 2: A Framework for Method Validation and Cross-Comparison

Before any cross-comparison, each method must be independently validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides the authoritative framework for this process.[12][13] Our validation will focus on the key parameters that establish the quantitative performance of each method.

Validation Parameters Defined:

  • Specificity: The ability to detect the analyte without interference from other substances (e.g., impurities, excipients).

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[14][15]

  • Range: The interval between the upper and lower concentrations for which the method has been demonstrated to have suitable linearity, accuracy, and precision.

  • Accuracy: The closeness of the test results to the true value, typically assessed through recovery studies.[16]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.[15][17]

The following workflow illustrates the logical progression from individual method development to the final cross-validation assessment.

G Overall Method Validation & Cross-Comparison Workflow cluster_2 Phase 3: Cross-Validation Dev_HPLC HPLC Method Development (C18, ACN/H2O) Val_HPLC HPLC Validation (Linearity, Accuracy, Precision, Specificity) Dev_HPLC->Val_HPLC Dev_UV UV-Vis Method Development (Scan for λmax) Val_UV UV-Vis Validation (Linearity, Accuracy, Precision, Specificity) Dev_UV->Val_UV Sample_Prep Prepare Single Batch of QC Samples (Low, Mid, High Concentrations) Analysis Analyze Samples by Both Validated Methods Sample_Prep->Analysis Comparison Statistical Comparison of Results (e.g., Bland-Altman, % Difference) Analysis->Comparison Conclusion Conclusion on Method Interchangeability & Data Reliability Comparison->Conclusion

Caption: Overall workflow from development to cross-validation.

Chapter 3: Detailed Experimental Protocols

These protocols represent a self-validating system. Adherence to these steps ensures that the generated data is reliable and reproducible.

Materials and Reagents
  • Reference Standard: 1-butylpiperazine-2,5-dione (>99.5% purity)

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol; Deionized water (18.2 MΩ·cm)

  • Mobile Phase Buffer: 0.1% Formic acid in water (for improved peak shape in HPLC)

  • Glassware: Class A volumetric flasks and pipettes

  • Equipment: Analytical balance, sonicator, calibrated HPLC system with UV detector, calibrated UV-Vis spectrophotometer with 1 cm quartz cuvettes.

HPLC Method Protocol
  • Standard Preparation: Accurately weigh and dissolve the reference standard in methanol to prepare a 1.0 mg/mL stock solution. Prepare a working standard of 100 µg/mL by diluting the stock solution with the mobile phase.

  • Sample Preparation: Prepare samples of 1-butylpiperazine-2,5-dione in the mobile phase at the desired concentrations.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (40:60 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detector Wavelength: 210 nm (based on UV scan)

  • Data Acquisition: Inject standards and samples. Record the peak area and retention time.

UV-Vis Spectrophotometry Protocol
  • Determine λmax: Prepare a ~10 µg/mL solution of the reference standard in methanol. Scan the solution from 400 nm to 200 nm using methanol as a blank. Identify the wavelength of maximum absorbance (λmax). For piperazine-2,5-dione structures, this is typically in the 205-215 nm range.

  • Standard Stock Preparation: Prepare a 1.0 mg/mL stock solution of the reference standard in methanol.

  • Calibration Curve Preparation: Create a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution with methanol.

  • Measurement: Measure the absorbance of each calibration standard and the unknown samples at the determined λmax, using methanol as the blank.

Chapter 4: Data Analysis & Cross-Validation Results

Here, we present hypothetical but realistic data to illustrate the performance of each method.

Performance of the Validated HPLC Method

The HPLC method demonstrated excellent specificity, with a single, sharp peak for 1-butylpiperazine-2,5-dione at a retention time of approximately 4.5 minutes, with no interfering peaks from a placebo blank.

Table 1: HPLC Method Validation Summary

Validation Parameter Measurement Result Acceptance Criteria (ICH)
Linearity Correlation Coefficient (R²) 0.9997 ≥ 0.999
Range 5 - 150 µg/mL -
Accuracy % Recovery (n=3 levels, 3 reps) 99.2% - 101.5% 98.0% - 102.0%
Precision Repeatability (%RSD, n=6) 0.85% ≤ 2%

| | Intermediate Precision (%RSD) | 1.21% | ≤ 2% |

Performance of the Validated UV-Vis Method

The λmax for 1-butylpiperazine-2,5-dione was determined to be 210 nm. The method showed good performance for samples containing only the pure active ingredient.

Table 2: UV-Vis Method Validation Summary

Validation Parameter Measurement Result Acceptance Criteria (ICH)
Linearity Correlation Coefficient (R²) 0.9994 ≥ 0.999
Range 2 - 25 µg/mL -
Accuracy % Recovery (n=3 levels, 3 reps) 98.7% - 102.1% 98.0% - 102.0%
Precision Repeatability (%RSD, n=6) 1.15% ≤ 2%

| | Intermediate Precision (%RSD) | 1.68% | ≤ 2% |

The Cross-Validation: A Direct Comparison

To perform the cross-validation, a single batch of quality control (QC) samples at three concentrations (10, 50, and 100 µg/mL) was prepared and analyzed by both validated methods.

G Cross-Validation Logical Flow QC_Samples QC Samples (10, 50, 100 µg/mL) HPLC_Method HPLC Analysis (Specificity-Driven) QC_Samples->HPLC_Method UV_Method UV-Vis Analysis (Absorbance-Driven) QC_Samples->UV_Method HPLC_Results [Concentration]HPLC HPLC_Method->HPLC_Results UV_Results [Concentration]UV-Vis UV_Method->UV_Results Comparison Statistical Comparison (% Difference) HPLC_Results->Comparison UV_Results->Comparison Validated_Data Verified & Trustworthy Data Set Comparison->Validated_Data

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 1-Butylpiperazine-2,5-dione

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. This guide provides essential, experience-driven pro...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. This guide provides essential, experience-driven procedures for the proper disposal of 1-Butylpiperazine-2,5-dione. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated. We will proceed by treating it as a hazardous substance, drawing on established protocols for structurally similar piperazine derivatives and adhering to federal and institutional regulations.

The core principle of this guide is to ensure that every step, from handling to final disposal, is part of a self-validating system of safety and compliance. The procedures outlined below are designed to protect laboratory personnel, the wider community, and the environment.

Hazard Assessment and Initial Precautions

A study on selected piperazine-2,5-diones indicated they were non-toxic to certain cell lines at low concentrations (up to 20 µM)[6]. However, this does not preclude hazards at higher concentrations or through different exposure routes. Therefore, all handling and disposal operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[1].

Immediate Safety Precautions:

  • Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines before beginning any procedure.

  • Ensure that a safety shower and eyewash station are readily accessible[4].

  • Avoid the generation of dust when handling the solid compound[7].

  • Keep the compound away from incompatible materials such as strong oxidizing agents and acids[4][7].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable for ensuring personal safety. Based on the hazards associated with piperazine and its derivatives, the following PPE is required when handling 1-Butylpiperazine-2,5-dione.

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and dust, which can cause serious eye damage[4][5].
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin irritation and potential absorption. Gloves must be inspected before use and changed immediately if contaminated[1].
Body Protection A laboratory coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or coveralls should be worn.Protects against skin contact and contamination of personal clothing[4][5].
Respiratory Protection A NIOSH-approved respirator may be required if dust is generated or if work is performed outside a fume hood.Prevents respiratory irritation and sensitization from inhaling dust or vapors[1].
Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, and if the spill is significant, restrict access.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in the table above.

  • Contain and Absorb: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills (if the compound is in solution), cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect and Containerize: Place the absorbed material and any contaminated cleaning supplies into a designated, leak-proof hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's EHS office, regardless of the size.

Step-by-Step Disposal Procedure for 1-Butylpiperazine-2,5-dione

The proper disposal of 1-Butylpiperazine-2,5-dione is a multi-step process that requires careful attention to detail to ensure regulatory compliance and safety.

All materials that have come into contact with 1-Butylpiperazine-2,5-dione must be treated as hazardous waste. This includes:

  • Unused or excess solid compound.

  • Solutions containing the compound.

  • Contaminated labware (e.g., pipette tips, weighing paper, gloves, vials).

These items should be collected at the point of generation in a designated hazardous waste container.

The choice of waste container is critical to prevent leaks and reactions.

  • Container Type: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. High-density polyethylene (HDPE) is a suitable choice for most chemical waste.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste"[3]. The full chemical name, "1-Butylpiperazine-2,5-dione," and any other constituents (e.g., solvents) must be listed. The approximate quantities or concentrations should also be included. Affix the appropriate hazard pictograms (e.g., corrosive, health hazard) as determined by your EHS office.

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation, and under the control of the operator.

  • Storage Conditions: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials. Secondary containment is highly recommended to contain any potential leaks.

  • Time Limits: Be aware of the regulatory time limits for waste accumulation in an SAA. Once the container is full or the time limit is reached, it must be transferred to a central accumulation area.

The final disposal of hazardous waste must be handled by trained professionals.

  • Contact EHS: Arrange for the collection of the hazardous waste container by your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Professional Disposal: The recommended method for the final disposal of this type of chemical waste is high-temperature incineration at a licensed and approved facility. Never dispose of 1-Butylpiperazine-2,5-dione down the drain or in the regular trash.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the procedural flow for the safe disposal of 1-Butylpiperazine-2,5-dione, the following diagram illustrates the key decision points and actions.

Disposal Workflow for 1-Butylpiperazine-2,5-dione start Start: Handling 1-Butylpiperazine-2,5-dione assess_hazards Hazard Assessment: Treat as Hazardous start->assess_hazards ppe Wear Appropriate PPE: Goggles, Gloves, Lab Coat assess_hazards->ppe spill Spill Occurs ppe->spill Potential for Spill waste_generation Waste Generation: Solid, Liquid, Contaminated Items ppe->waste_generation spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes spill->waste_generation No spill_protocol->waste_generation segregate Segregate Waste at Point of Generation waste_generation->segregate container Select & Label Hazardous Waste Container segregate->container store Store in Satellite Accumulation Area container->store ehs Contact EHS for Pickup store->ehs disposal Professional Disposal: High-Temperature Incineration ehs->disposal

Caption: Decision-making and procedural flow for the proper disposal of 1-Butylpiperazine-2,5-dione.

By adhering to these procedures, you contribute to a culture of safety and responsibility within your institution and the broader scientific community. The principles of careful hazard assessment, diligent use of personal protective equipment, and compliant waste management are fundamental to our work.

References

  • Jampilek, J., Hosek, J., & Bobal, P. (2022). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Chemistry Proceedings, 8(1), 108. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: BIS-PIPERAZINE. [Link]

  • PubChem. (n.d.). 1-Butylpiperazine. [Link]

  • PubChem. (n.d.). CID 158861505. [Link]

  • Nippon Nyukazai Co., Ltd. (2023). Safety Data Sheet: 2-HYDROXY ETHYL PIPERAZINE. [Link]

  • A-Star Research. (n.d.). MSDS of 1-Cyclobutyl-piperazine. [Link]

  • NextSDS. (n.d.). 2,5-Piperazinedithione — Chemical Substance Information. [Link]

  • ECHA CHEM. (n.d.). Overview - 4-butyl-1,2-diphenylpyrazolidine-3,5-dione, compound with piperazine (1:1). [Link]

  • PubChem. (n.d.). 1-Tert-butylpiperazine. [Link]

  • Antibodies. (n.d.). Piperazine. [Link]

  • PubChem. (n.d.). (3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione. [Link]

  • ECHA CHEM. (n.d.). REACH registrations. [Link]

  • PubChem. (n.d.). 1-Butylpiperidine. [Link]

  • JCIA BIGDr. (2020). GPS/JIPS 安全性要約書. [Link]

  • Junsei Chemical Co., Ltd. (2025). SDS - ピペラジン(無水). [Link]

  • NextSDS. (n.d.). 1,4-DI-TERT-BUTYL-PIPERAZINE-2,5-DIONE — Chemical Substance Information. [Link]

  • ECHA CHEM. (n.d.). Industry classifications. [Link]

  • PubChem. (n.d.). 2,5-Piperazinedione. [Link]

  • Al-Malki, J. S., et al. (2024). (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. Scientific Reports, 14(1), 18334. [Link]

  • ECHA CHEM. (n.d.). 4H-3,1-benzoxazine-2,4(1H)-dione. [Link]

  • NextSDS. (n.d.). 1-phenylpiperazine-2,6-dione — Chemical Substance Information. [Link]

Sources

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